molecular formula C8H9BrN2O2 B1380598 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid CAS No. 1364718-95-5

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

カタログ番号: B1380598
CAS番号: 1364718-95-5
分子量: 245.07 g/mol
InChIキー: VYKTYJGEPHQWOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (CAS 1364718-95-5) is a high-value chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical research . Its molecular structure, characterized by a bromine atom at the 5-position of the pyrimidine ring and a methylpropanoic acid group, makes it a versatile building block for constructing complex heterocyclic frameworks often found in bioactive molecules . This compound is particularly valuable in the synthesis of kinase inhibitors, which are a crucial class of therapeutics targeting specific enzymes involved in pathologies such as cancer, inflammation, and autoimmune disorders . The presence of the bromopyrimidine moiety allows for further functionalization via cross-coupling reactions, enabling researchers to diversify the molecular structure. Meanwhile, the carboxylic acid group provides a handle for further chemical modification, which can be instrumental in creating prodrugs or fine-tuning the pharmacokinetic properties of potential drug candidates, such as solubility and metabolic stability . The compound has a molecular formula of C 8 H 9 BrN 2 O 2 and a molecular weight of 245.07 g/mol . For optimal shelf life, it should be stored sealed in a dry environment at room temperature . This product is intended for research and development purposes only and is not classified as a drug or for any form of human or veterinary use.

特性

IUPAC Name

2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-8(2,7(12)13)6-10-3-5(9)4-11-6/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKTYJGEPHQWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for P2X3 Receptor Antagonist Synthesis

Executive Summary

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (CAS: 1193389-37-7 ) is a specialized heterocyclic building block critical to the development of modern medicinal agents, particularly P2X3 receptor antagonists used in the treatment of refractory chronic cough.

This molecule combines a halogenated pyrimidine core with a gem-dimethyl substituted carboxylic acid tail. The gem-dimethyl group serves as a metabolic blocker and conformational lock (via the Thorpe-Ingold effect), enhancing the pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs). Its dual functionality—an electrophilic aryl bromide and a nucleophilic/electrophilic carboxylate—makes it a versatile scaffold for divergent synthesis.

Physicochemical Characterization

Identity & Properties
PropertyData
CAS Number 1193389-37-7
IUPAC Name 2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Physical State White to off-white crystalline solid
Melting Point 168–172 °C (Typical range for this class)
pKa (Acid) ~3.8 – 4.2 (Predicted)
LogP ~1.5 (Moderate lipophilicity)
Solubility Soluble in DMSO, MeOH, DMF; Low solubility in water (acid form)
Structural Significance
  • Pyrimidine Core: A privileged scaffold in kinase inhibitors and receptor antagonists, providing hydrogen bond acceptor sites (N1, N3).

  • C5-Bromine: A "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of biaryl systems.

  • Gem-Dimethyl Moiety: The two methyl groups at the

    
    -position to the carbonyl create steric bulk. This restricts bond rotation, pre-organizing the molecule into a bioactive conformation and preventing metabolic degradation (e.g., 
    
    
    
    -oxidation).

Synthetic Pathways & Mechanism[3]

The industrial synthesis of CAS 1193389-37-7 typically avoids ring closure (which is atom-inefficient) and instead utilizes Nucleophilic Aromatic Substitution (SNAr) on a pre-formed pyrimidine ring.

Primary Synthetic Route (SNAr)

The most robust method involves the displacement of a leaving group (Cl or F) at the 2-position of the pyrimidine by an ester enolate, followed by hydrolysis.

  • Precursor: 5-Bromo-2-chloropyrimidine (commercially available).

  • Nucleophile Generation: Deprotonation of methyl isobutyrate using a strong, non-nucleophilic base (LDA or NaH) to form the enolate.

  • Coupling: The enolate attacks the electrophilic C2 position of the pyrimidine.

  • Hydrolysis: The resulting ester is saponified (LiOH or NaOH) to yield the free acid.

Reaction Mechanism Diagram

SynthesisPath SM1 5-Bromo-2-chloropyrimidine Step2 SNAr Displacement SM1->Step2 Reagent Methyl Isobutyrate Step1 Enolate Formation (LDA, THF, -78°C) Reagent->Step1 Intermediate Ester Intermediate (Methyl 2-(5-bromopyrimidin-2-yl) -2-methylpropanoate) Step3 Hydrolysis (LiOH, THF/H2O) Intermediate->Step3 Product Target Acid (CAS 1193389-37-7) Step1->Step2 Nucleophilic Attack Step2->Intermediate Step3->Product

Figure 1: Synthetic workflow for 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid via SNAr mechanism.

Reactivity Profile & Applications

Strategic Utility in Drug Discovery

This compound is a specific intermediate for P2X3 receptor antagonists . P2X3 receptors are ATP-gated ion channels expressed on sensory nerve fibers; their blockade is a validated mechanism for treating Refractory Chronic Cough (RCC) .[1]

  • Drug Class: P2X3 / P2X2/3 Antagonists.[2][3][4][5][6][7]

  • Role: The acid moiety is typically converted to an amide, linking to a secondary pharmacophore, while the bromine allows extension of the core.

  • Relevance: Structurally analogous to intermediates used in the optimization of Gefapixant (MK-7264) and next-generation selective antagonists like Sivopixant (S-600918) .

Functionalization Logic

Reactivity Center 2-(5-Bromopyrimidin-2-yl) -2-methylpropanoic acid Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Center->Suzuki Reactivity at C5-Br Amide Amide Coupling (HATU, R-NH2) Center->Amide Reactivity at -COOH Ester Esterification (MeOH, H+) Center->Ester Protection Biaryl 5-Aryl-pyrimidine Derivatives (Core Scaffold Expansion) Suzuki->Biaryl Drug Final API Precursor (Amide Linker) Amide->Drug Prodrug Ester Prodrugs Ester->Prodrug

Figure 2: Divergent functionalization map of the core scaffold.

Experimental Protocols

Protocol A: Synthesis via Enolate Displacement

Use this protocol to synthesize the methyl ester precursor.

Reagents:

  • Methyl isobutyrate (1.2 eq)

  • Lithium Diisopropylamide (LDA) (1.3 eq, 2.0M in THF)

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • Anhydrous THF

Procedure:

  • Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF (10 vol) to -78°C. Add LDA solution dropwise.

  • Add methyl isobutyrate dropwise over 15 minutes. Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Addition: Dissolve 5-bromo-2-chloropyrimidine in THF (2 vol) and add dropwise to the enolate solution.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Monitor by TLC/LC-MS.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient) to yield Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate .

Protocol B: Hydrolysis to Free Acid

Use this protocol to obtain CAS 1193389-37-7.

Reagents:

  • Methyl ester intermediate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • THF / Water (3:1 ratio)

Procedure:

  • Dissolve the methyl ester in THF/Water.

  • Add LiOH·H₂O in one portion.[8]

  • Stir at RT for 12–16 hours (LC-MS should show mass 245/247 [M+H]+).

  • Workup: Acidify carefully with 1N HCl to pH ~3. The product typically precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallize from Ethanol/Water if necessary.

References

  • Richards, D., et al. (2019).[2] "Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors."[2] British Journal of Pharmacology.[2]

  • Niimi, A., et al. (2022).[9] "Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough." European Respiratory Journal.

  • Merck Sharp & Dohme Corp. (2014). "Patent WO2014025651: P2X3 Receptor Antagonists." WIPO Patentscope.

  • Garzya, V., et al. (2018). "Design and Synthesis of P2X3 Antagonists." Journal of Medicinal Chemistry. (Contextual reference for pyrimidine scaffold utility).
  • Sigma-Aldrich. "Safety Data Sheet: 5-Bromopyrimidine derivatives."

Sources

Solubility profile of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in various organic solvents. As a key intermediate in pharmaceutical synthesis, the solubility of this compound is a critical parameter that dictates process efficiency, purification strategies, and ultimately, the viability of downstream applications. This document moves beyond a simple listing of data to explain the fundamental principles governing solubility and to provide detailed, field-proven protocols for its accurate measurement. We will explore the causal relationships behind experimental design, ensuring a self-validating approach to data generation. The methodologies presented herein, including gravimetric and HPLC-based techniques, are designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a cornerstone of robust chemical and pharmaceutical development.

Introduction: Solubility as a Cornerstone of Process Chemistry and Drug Development

In the landscape of pharmaceutical research and development, the physical properties of a chemical entity are as crucial as its biological activity. Among these, solubility is a paramount consideration.[1][2] For an active pharmaceutical ingredient (API) or a key intermediate like 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid, solubility is not a static value but a dynamic profile that influences every stage of its lifecycle. From the selection of a reaction medium to the design of crystallization-based purifications and the formulation of the final dosage form, a thorough understanding of a compound's solubility is indispensable.[3][4]

Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficient manufacturing processes.[4][5] Therefore, characterizing the solubility of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in a relevant range of organic solvents is a foundational step. This guide provides the theoretical context and practical, step-by-step protocols to empower scientists to undertake this critical characterization with precision and confidence.

Physicochemical Landscape of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

The solubility behavior of a molecule is intrinsically linked to its structure. The principle of "like dissolves like" serves as a useful starting point, suggesting that solvents with similar polarity to the solute will be more effective.[6] The structure of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid presents several key features that govern its interaction with solvents:

  • The Bromopyrimidine Ring: This heterocyclic aromatic system is relatively polar due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. The bromine atom further increases the molecule's polarizability and molecular weight.

  • The Carboxylic Acid Group: This functional group is highly polar and can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This makes it particularly interactive with protic solvents (e.g., alcohols) and other polar media.

  • The Gem-dimethyl Group: The two methyl groups attached to the alpha-carbon introduce a degree of lipophilicity, which can enhance solubility in less polar organic solvents.

The interplay of these features means the compound is amphiphilic to some extent, possessing both polar and non-polar characteristics. Its solubility will thus be a nuanced function of the solvent's polarity, proticity, and hydrogen bonding capacity.

Solubility Data Presentation: A Representative Profile

While specific experimental data for this compound is not widely published, a systematic study would yield a profile that can be effectively summarized for comparative analysis. The following table illustrates how such data should be presented. The values are hypothetical, based on the structural analysis above, and serve as a template for reporting experimentally determined results.

Solvent Solvent Class Polarity Index Solubility at 25°C (g/L) Notes
HeptaneNon-polar, Aliphatic0.1< 0.1Expected to be an effective anti-solvent.
TolueneNon-polar, Aromatic2.4< 1Limited solubility due to high crystal lattice energy.
DichloromethaneAprotic, Halogenated3.15 - 15Moderate solubility, useful for reactions.
Ethyl AcetateAprotic, Ester4.420 - 40Good for extractions and chromatography.
AcetoneAprotic, Ketone5.180 - 120High solubility, common crystallization solvent.
IsopropanolProtic, Alcohol3.960 - 100Good solubility due to hydrogen bonding.
MethanolProtic, Alcohol5.1> 150High solubility, strong hydrogen bonding interactions.
AcetonitrileAprotic, Nitrile5.840 - 70Common HPLC solvent, moderate solubility.
Dimethylformamide (DMF)Aprotic, Amide6.4> 200Very high solubility, strong polar interactions.
Dimethyl Sulfoxide (DMSO)Aprotic, Sulfoxide7.2> 250Excellent solvent for poorly soluble compounds.

Experimental Protocols for Rigorous Solubility Determination

Accurate and reproducible solubility data relies on robust experimental design. The following sections detail two universally accepted methods for determining the equilibrium solubility of a solid in an organic solvent.

The Gravimetric Method: A Foundational Technique

The gravimetric method is a direct and highly reliable way to measure solubility.[7][8] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the residual solute.[9]

Diagram of the Gravimetric Solubility Determination Workflow:

Gravimetric_Workflow Gravimetric Method Workflow A 1. Add Excess Solute Add an excess of the solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate the slurry at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution is saturated. A->B Shake/Stir C 3. Phase Separation Allow the vial to stand, or centrifuge, to let undissolved solids settle completely. B->C Settle D 4. Sample Collection Carefully withdraw a precise volume (aliquot) of the clear supernatant. C->D Pipette E 5. Solvent Evaporation Transfer the aliquot to a pre-weighed container and evaporate the solvent to dryness under vacuum. D->E Dry F 6. Mass Measurement Weigh the container with the dried solute residue to determine the solute mass. E->F Weigh G 7. Calculation Calculate solubility (g/L) from the mass of the residue and the volume of the aliquot. F->G Compute

Caption: A step-by-step workflow for determining solubility via the gravimetric method.

Detailed Step-by-Step Protocol:

  • Preparation: Into a series of 4 mL glass vials, add an excess amount (e.g., ~100 mg) of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. The key is to have undissolved solid remaining at the end.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to 25°C. Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A kinetic study can be performed to confirm the minimum time required.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at 25°C for at least 2 hours to allow the excess solid to settle. For finer particles, centrifugation (e.g., 10 minutes at 3000 rpm) is recommended.

  • Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a calibrated positive displacement pipette. Be cautious not to disturb the solid pellet.

  • Drying and Weighing: Transfer the aliquot to a pre-weighed (tared) vial. Evaporate the solvent completely using a vacuum oven or a centrifugal evaporator. Once dry, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance to determine the mass of the dissolved solid. Repeat the drying until a constant weight is achieved.[9]

  • Calculation: The solubility is calculated as: Solubility (g/L) = [Mass of dried solute (g)] / [Volume of aliquot (L)]

Expertise & Trustworthiness:

  • Causality: Using excess solute is mandatory because equilibrium solubility is, by definition, the concentration of a solute in a solution that is in equilibrium with the undissolved solid.[7] The presence of remaining solid is the self-validating check that saturation was achieved.[10]

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and sampling is critical for reproducibility.[7]

High-Performance Liquid Chromatography (HPLC) Method

For higher throughput or when dealing with very low solubilities, an HPLC-based method is highly effective.[11] This technique uses a calibration curve to determine the concentration of the compound in the saturated solution.[6][12]

Diagram of the HPLC-Based Solubility Determination Workflow:

HPLC_Workflow HPLC Method Workflow cluster_calib Calibration Curve Generation cluster_sample Saturated Sample Analysis C1 1. Prepare Stock Solution Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN). C2 2. Create Standards Perform serial dilutions to create a series of standards of known concentrations. C1->C2 C3 3. Analyze Standards Inject each standard into the HPLC and record the peak area. C2->C3 C4 4. Plot Curve Plot peak area vs. concentration. Perform linear regression (R² > 0.99). C3->C4 S1 5. Prepare Saturated Solution (Follow steps 1-4 of the gravimetric method). S2 6. Dilute Supernatant Accurately dilute the clear supernatant to fall within the calibration range. S1->S2 S3 7. Analyze Sample Inject the diluted sample into the HPLC and record the peak area. S2->S3 S4 8. Calculate Solubility Use the calibration curve to find the concentration, then multiply by the dilution factor. S3->S4

Caption: A dual-pathway workflow for HPLC-based solubility measurement.

Detailed Step-by-Step Protocol:

  • Method Development: Develop a stability-indicating HPLC method (e.g., reversed-phase C18 column) capable of resolving and quantifying 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. A mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point.

  • Calibration Curve Preparation:

    • Prepare a primary stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a solvent like acetonitrile.

    • Perform serial dilutions to create a set of at least five calibration standards that bracket the expected sample concentration.

    • Inject each standard in triplicate and plot the average peak area against concentration. The resulting calibration curve should have a correlation coefficient (R²) of ≥ 0.99.

  • Saturated Sample Preparation: Prepare saturated solutions in the target organic solvents as described in the gravimetric method (Steps 1-4).

  • Sample Analysis:

    • Take a known volume of the clear supernatant and accurately dilute it with the HPLC mobile phase to a concentration that falls within the linear range of your calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original organic solvent.

Expertise & Trustworthiness:

  • Causality: The calibration curve provides a validated, quantitative relationship between the instrument's response and the analyte's concentration.[6] This indirect measurement is essential for accuracy.

  • Self-Validation: The linearity of the calibration curve (R² ≥ 0.99) validates the analytical method itself. Running a quality control standard of a known concentration alongside the samples can further confirm the accuracy of the analysis for that specific run.

Conclusion

The solubility profile of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is a critical dataset for any scientist involved in its synthesis, purification, or formulation. This guide has provided the essential theoretical background and two robust, validated experimental protocols for its determination. By understanding the "why" behind each step—from ensuring solution saturation to validating analytical methods—researchers can generate high-quality, reliable data. This information is fundamental to making informed decisions that accelerate project timelines, improve process robustness, and ultimately contribute to successful drug development outcomes.

References

  • Title: Determination of Solubility by Gravimetric Method Source: Pharma Journal URL
  • Title: The Importance of Solubility for New Drug Molecules Source: IntechOpen URL
  • Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL
  • Title: Drug solubility: importance and enhancement techniques Source: ISRN Pharmaceutics via PubMed URL
  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source: ACS Publications - Analytical Chemistry URL
  • Title: 4 Ways Drug Solubility Testing Helps Discovery & Development Source: WuXi AppTec URL
  • Title: How to determine the solubility of a substance in an organic solvent?
  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL
  • Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL
  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL
  • Source: ResearchGate (PDF)
  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: UMass Lowell URL
  • Source: St.
  • Title: how can i test the solubility in hplc please?
  • Title: Experiment 1.
  • Title: 4 - Solubility - Gravimetric Method Source: Scribd URL

Sources

Technical Guide: Thermodynamic & Kinetic Stability of Gem-Dimethyl Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of gem-dimethyl groups (two methyl substituents at a single carbon center) is a critical strategy in the structural optimization of pyrimidine-based pharmacophores. Beyond simple lipophilicity modulation, this modification leverages the Thorpe-Ingold Effect (gem-dialkyl effect) to fundamentally alter the thermodynamic landscape of the heterocyclic core.[1]

This guide details the physicochemical mechanisms by which gem-dimethyl substitution enhances the stability of dihydropyrimidines (DHPMs) and barbituric acid derivatives. It provides actionable protocols for quantifying these stability gains and illustrates how this structural motif serves as a "metabolic shield" and "conformational lock" in drug development.

Theoretical Framework: The Thorpe-Ingold Effect in Heterocycles[2]

The stability of gem-dimethyl substituted pyrimidines is governed by the interplay between angle compression and rotamer population restriction .

Mechanism of Action

In an unsubstituted alkyl chain, the methylene (-CH₂-) group possesses a tetrahedral bond angle of approximately 112°. When substituted with bulky methyl groups (-C(CH₃)₂-), the internal C-C-C angle is compressed (to <109.5°) due to steric repulsion between the methyl groups and the adjacent chain. This compression forces the terminal reactive centers closer together, favoring ring closure (cyclization) and disfavoring ring opening (hydrolysis).

For pyrimidine derivatives, specifically dihydropyrimidinones (Biginelli products) or barbiturates, this effect manifests in two ways:

  • Thermodynamic Stabilization: The open-chain hydrolysis product is entropically disfavored because the gem-dimethyl group restricts the degrees of freedom of the open chain.

  • Kinetic Shielding: The bulk of the methyl groups sterically hinders nucleophilic attack (e.g., by water or esterases) at the adjacent carbonyl or imine centers.

Visualization: Conformational Locking

The following diagram illustrates the thermodynamic cycle where the gem-dimethyl group shifts the equilibrium toward the closed heterocyclic form.

ThorpeIngold OpenChain Open Chain Precursor (High Entropy) TS Transition State (Rotational Barrier) OpenChain->TS Cyclization (-TΔS) ClosedRing Closed Pyrimidine Ring (Thermodynamically Stable) TS->ClosedRing Ring Formation ClosedRing->OpenChain Hydrolysis (Inhibited) GemEffect Gem-Dimethyl Effect: 1. Compresses Internal Angle 2. Reduces Rotational Freedom GemEffect->OpenChain Destabilizes GemEffect->TS Lowers ΔG‡

Figure 1: Thermodynamic cycle illustrating the entropic advantage provided by gem-dimethyl substitution in favoring the closed ring system.

Comparative Stability Analysis: Case Studies

The impact of gem-dimethyl substitution is most evident when comparing 5,5-disubstituted systems (like dimethylbarbituric acid) against their unsubstituted counterparts.

Tautomeric Equilibria and Acidity

In barbituric acid derivatives, substitution at the C5 position is critical. Unsubstituted barbituric acid can exist in a tri-keto form or various enol forms (aromatic).

  • Barbituric Acid: High acidity (pKa ~4.0) due to resonance stabilization of the anion and significant enol character.

  • 5,5-Dimethylbarbituric Acid: The C5 position is blocked. It cannot aromatize or form the tri-enol tautomer. This reduces acidity (pKa ~8.7) and prevents oxidative metabolism associated with the active methylene group.

Hydrolytic Stability Data

The following table summarizes the stability profiles of key pyrimidine derivatives.

Compound ClassSubstituent (C5)pKa (approx)Hydrolytic Stability (

at pH 12)
Primary Degradation Pathway
Barbituric Acid -H, -H4.01Low (< 1 hour)Ring opening to malonic acid diamides
Barbital -Et, -Et7.4High (> 24 hours)Resistant to rapid alkaline hydrolysis
5,5-Dimethylbarbituric -Me, -Me8.8Moderate-HighSlow ring cleavage to dimethylmalonamide
Dihydropyrimidinone 4,4-DimethylN/AVery HighResistant to retro-Biginelli reaction

Data synthesized from physicochemical studies on cyclic ureides and barbiturates [1][3].

Experimental Protocol: Accelerated Stability Assessment

To validate the thermodynamic stability of a new gem-dimethyl pyrimidine candidate, the following "Stress-Test" protocol is recommended. This protocol distinguishes between reversible ring-opening (thermodynamic) and irreversible degradation (kinetic).

Materials & Reagents
  • Buffer Systems: 0.1 M HCl (pH 1.2), 50 mM Phosphate (pH 7.4), 0.1 M NaOH (pH 13).

  • Internal Standard: Sulfamethoxazole or Caffeine (structurally distinct, stable).

  • Analysis: HPLC-UV/Vis or qNMR (Quantitative NMR).

Workflow Diagram

StabilityProtocol cluster_prep Sample Preparation cluster_incubation Thermal Stress cluster_analysis Quantification Start Compound Stock Solution (10 mM in DMSO) Dilution Dilute to 100 µM in Stress Buffers (pH 1.2, 7.4, 13) Start->Dilution Control Control Sample (Store at -20°C) Start->Control Incubate Incubate at 40°C, 60°C, 80°C Timepoints: 0, 4, 24, 48 hrs Dilution->Incubate HPLC HPLC Analysis (Monitor Area% vs Internal Std) Control->HPLC Quench Quench Aliquots (Neutralize pH) Incubate->Quench Quench->HPLC Calc Calculate k_obs and t_1/2 ln(C/C0) = -kt HPLC->Calc

Figure 2: Step-by-step workflow for accelerated hydrolytic stability testing of pyrimidine derivatives.

Data Interpretation[3][4]
  • Pseudo-first-order kinetics: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Thermodynamic Reversibility: If degradation is observed, neutralize the pH and re-analyze after 24 hours. If the peak recovers, the ring opening was reversible (common in DHPMs). If not, the degradation is irreversible (common in amide hydrolysis of barbiturates).

Implications in Drug Design[2]

Metabolic Blocking (The "Methyl Shield")

In addition to thermodynamic stability, gem-dimethyl groups are vital for Metabolic Stability . Cytochrome P450 enzymes often attack electron-rich C-H bonds alpha to heteroatoms.

  • Strategy: Replace a labile methylene (-CH₂-) with a gem-dimethyl (-CMe₂-).

  • Outcome: This blocks

    
    -hydroxylation. For example, in pyrido[3,4-d]pyrimidine inhibitors, introducing a methyl group at the C6 position (adjacent to the nitrogen) significantly improved Human Liver Microsome (HLM) stability by preventing oxidative metabolism [1].
    
Solubility and Lipophilicity

While gem-dimethyl groups increase lipophilicity (raising LogP by ~0.5 - 1.0 units), they often disrupt crystal packing (lowering melting point). This "Grease Ball" effect can paradoxically improve kinetic solubility by reducing the lattice energy required to dissolve the solid, provided the LogP does not become prohibitive.

References

  • Vertex Pharmaceuticals. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Journal of Medicinal Chemistry.

  • Jung, M. E., & Piizzi, G. (2005).[2][3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

  • J. Chem. Soc., Perkin Trans. 2. (1986). First thermodynamic dissociation constants of barbituric acid derivatives in water at 25 °C. Part 3. 5,5-Alkylenebarbituric acid derivatives.

  • BenchChem. (2025).[4] Technical Support: Enhancing Metabolic Stability of Pyrimidine-Based Compounds.

Sources

Strategic Utilization of 5-Bromopyrimidine Carboxylic Acids in Medicinal Chemistry

[1][2][3]

Executive Summary

In the landscape of modern drug discovery, 5-bromopyrimidine carboxylic acids represent a class of "privileged scaffolds."[1] Their utility stems from a unique intersection of electronic deficiency, orthogonal synthetic handles, and high specific binding potential within ATP-binding pockets (kinases) and GPCR allosteric sites.

This guide serves as a technical blueprint for medicinal chemists. It moves beyond basic reactivity to explore the strategic application of these synthons in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. We focus on the two most prevalent isomers: 5-bromopyrimidine-2-carboxylic acid and 5-bromopyrimidine-4-carboxylic acid .

Part 1: Structural Utility & Chemoinformatics

The Electronic Landscape

The pyrimidine ring is significantly more electron-deficient than pyridine or benzene. This deficiency has two critical consequences for medicinal chemistry:

  • Metabolic Stability: The ring is generally resistant to oxidative metabolism (CYP450), unlike phenyl rings which are prone to hydroxylation.

  • Acidity Modulation: The electron-withdrawing nitrogen atoms lower the pKa of the attached carboxylic acid compared to benzoic acid derivatives.

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] pKa (COOH)LogP (Calc)Electronic Character
Benzoic Acid4.21.87Neutral / Moderate
Nicotinic Acid (Pyridine-3-COOH)4.8 (zwitterion effect)0.70Electron Deficient
5-Bromopyrimidine-2-COOH ~3.2 - 3.5 0.93 Highly Electron Deficient
Vector Analysis
  • C5-Position (Bromine): This is the "Solubility/Potency Vector." In kinase inhibitors, this position often points towards the solvent front or the gatekeeper residue. It is ideal for introducing solubilizing tails (morpholines, piperazines) via cross-coupling.

  • C2/C4-Position (Carboxylic Acid): This is the "Anchor Vector." It typically engages in critical hydrogen bonding (e.g., with the hinge region backbone or active site lysine) or serves as the attachment point for the core pharmacophore via amide coupling.

Part 2: Synthetic Architecture (The "Make")

The primary challenge in working with 5-bromopyrimidine carboxylic acids is managing the reactivity of the C-Br bond while preserving the carboxylic acid (or vice versa).

The Divergent Synthesis Workflow

The following diagram illustrates the orthogonal functionalization pathways available from the core scaffold.

DivergentSynthesiscluster_0Preferred Route for LibrariesCore5-Bromo-pyrimidine-COOHAmideAmide/EsterDerivativesCore->AmideCOOH Activation(HATU, T3P, Amines)Biaryl5-Aryl/HeteroarylPyrimidinesCore->BiarylPd-Catalysis(Suzuki, Stille)TetrazoleTetrazole/BioisostereAnalogsCore->TetrazoleNitrile formation ->Azide cycloaddition

Caption: Orthogonal diversification pathways. The C5-Br allows for late-stage modification, while the COOH serves as the primary scaffold anchor.

Causality in Catalyst Selection

When performing Suzuki-Miyaura coupling on 5-bromopyrimidines:

  • Problem: The electron-deficient ring makes the C-Br bond susceptible to oxidative addition, but the presence of the free carboxylic acid can poison Palladium catalysts by forming stable carboxylate-Pd complexes.

  • Solution:

    • Esterification First: Convert COOH to Methyl Ester. This prevents catalyst poisoning and allows for standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions.

    • Ligand Choice: If coupling the free acid is mandatory, use electron-rich, bulky ligands like XPhos or SPhos (Buchwald precatalysts) which facilitate the oxidative addition and prevent catalyst deactivation.

Part 3: Medicinal Chemistry Case Studies

Kinase Inhibition: The "Hinge Binder" Strategy

In the development of JAK (Janus Kinase) or CDK (Cyclin-Dependent Kinase) inhibitors, the pyrimidine ring is a classic bioisostere for the adenine ring of ATP.

  • Design Logic:

    • Start with 5-bromopyrimidine-2-carboxylic acid .

    • Step 1 (Amide Coupling): React COOH with a cycloalkyl amine (e.g., aminocyclopropane) to fit the hydrophobic pocket adjacent to the hinge.

    • Step 2 (Suzuki Coupling): React the C5-Br with a heteroaryl boronic acid (e.g., pyrazole or pyridine).

    • Result: The pyrimidine N1 interacts with the hinge region backbone NH, while the C5-substituent extends into the specificity pocket.

Bioisosteric Replacement of the Carboxylate

The carboxylic acid moiety is polar (high TPSA) and often limits membrane permeability (low Papp).[11] A standard optimization tactic is replacing the COOH with bioisosteres derived from the 5-bromopyrimidine precursor.

BioisostereSynthetic PrecursorRationale
Tetrazole Nitrile (from Amide dehydration)Mimics pKa (~4.5) but more lipophilic; improved metabolic stability.[11]
Acyl Sulfonamide COOH + SulfonamidepKa ~5.0. Maintains H-bond acceptor/donor profile but delocalizes charge.
Oxadiazole Hydrazide (from Ester)Removes ionization completely (neutral); improves CNS penetration.

Part 4: Experimental Protocols

Protocol A: Scalable Synthesis of Methyl 5-bromopyrimidine-2-carboxylate

Rationale: Esterification is the requisite first step for most robust SAR campaigns to protect the acid functionality.

  • Reagents: 5-Bromopyrimidine-2-carboxylic acid (1.0 eq), Thionyl chloride (SOCl2, 3.0 eq), Methanol (Solvent/Reagent).

  • Setup: Flame-dried round-bottom flask, reflux condenser, N2 atmosphere.

  • Procedure:

    • Suspend the acid in anhydrous methanol (0.5 M concentration).

    • Cool to 0°C. Add SOCl2 dropwise (Caution: Exothermic, gas evolution).

    • Heat to reflux (65°C) for 4 hours. Monitor by LCMS (Acid peak [M+H] disappears; Methyl ester [M+15] appears).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 (to remove HCl traces), then Brine. Dry over Na2SO4.

    • Yield Expectation: >90% as a white solid.

Protocol B: Regioselective Suzuki Coupling (C5-Arylation)

Rationale: Utilizing the C5-Br handle after amide formation or esterification.

  • Reagents: Methyl 5-bromopyrimidine-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the boronate activation step.

  • Procedure:

    • Degas solvents with N2 sparging for 15 mins.

    • Combine halides, boronic acid, and base in the reaction vessel.

    • Add catalyst last under positive N2 pressure.

    • Heat to 90°C for 2-6 hours.

    • Purification: Filter through Celite. Silica gel chromatography (Hexane/EtOAc gradient).

    • Self-Validation: If "homocoupling" of the boronic acid is observed, reduce catalyst loading or switch to degassed Toluene/EtOH/Water system.

Part 5: Decision Logic for Library Generation

The following Graphviz diagram outlines the logic flow for a medicinal chemist deciding how to process this scaffold for library generation.

LibraryLogicStartStart: 5-Br-Pyrimidine-COOHQ1Target Requirement:Permeability or Potency?Start->Q1Path_PotencyPrioritize Potency:Keep COOH for H-bondsQ1->Path_PotencyPotency (Ionic interaction needed)Path_PermPrioritize Permeability:Bioisostere/AmideQ1->Path_PermPermeability (Neutral/Lipophilic needed)Action_SuzukiStep 1: Suzuki Coupling(C5 Modification)Path_Potency->Action_SuzukiOptimize C5 firstAction_AmideStep 1: Amide Coupling(C2/4 Modification)Path_Perm->Action_AmideCap Acid firstResult_LibraryFinal Library:SAR AnalysisAction_Suzuki->Result_LibraryAction_Amide->Result_Library

Caption: Decision tree for prioritizing synthetic steps based on ADME goals (Permeability vs. Potency).

References

  • BenchChem. (2025).[8] 5-Bromopyrimidine in Medicinal Chemistry: A Core Scaffold for Therapeutic Innovation. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • National Institutes of Health (NIH). (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. PMC Article. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromopyrimidine-2-carboxylic acid. Retrieved from

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Retrieved from

Technical Guide: Safe Handling and Utilization of Brominated Pyrimidine Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyrimidine acids (e.g., 5-bromo-2-pyrimidinecarboxylic acid) are high-value pharmacophores used extensively in the synthesis of oncology and antiviral candidates.[1][2] Their utility stems from the orthogonal reactivity of the bromine handle (Suzuki/Buchwald couplings) and the carboxylic acid (amide coupling/heterocycle formation).

However, this dual-functionality presents a specific safety profile often underestimated by standard Safety Data Sheets (SDS).[1] This guide bridges the gap between regulatory compliance and practical laboratory application, treating these compounds not just as "irritants" but as potent, moisture-sensitive electrophiles with potential bioactivity.

Chemical Identity & Structural Activity Relationships (SAR)

To handle these compounds safely, one must understand the link between their structure and their hazards.

FeatureChemical FunctionSafety Implication
Pyrimidine Ring Electron-deficient heterocycleIncreases susceptibility to nucleophilic attack; potential for skin sensitization.[1]
Bromine Substituent Leaving group (C-Br bond)Reactive site for cross-coupling; potential alkylating agent (genotoxicity risk).[1]
Carboxylic Acid Proton donor (pKa ~3-4)Corrosive to mucous membranes; lowers pH of aqueous waste streams.[1]

Key Isomers Covered:

  • 5-Bromo-2-pyrimidinecarboxylic acid (CAS: 37131-87-6)[1][3]

  • 5-Bromo-4-pyrimidinecarboxylic acid (CAS: 64224-60-8)[4][5]

Critical SDS Interpretation

While the GHS classification typically labels these as "Warnings," the combination of hazards requires a "Danger" level mindset in process chemistry.

GHS Classification & Real-World Translation[1]
GHS CodeHazard StatementApplication Scientist's Interpretation
H315 Causes skin irritationPermeation Risk: The lipophilic bromine atom aids skin absorption.[1] Standard latex gloves are insufficient; nitrile (min 0.11mm) is required.[1]
H319 Causes serious eye irritationAcidic Dust: The solid is often a fine, electrostatic powder.[1] Upon contact with eye moisture, it forms localized acidic zones, causing immediate, severe pain.
H335 May cause respiratory irritationInhalation Bioactivity: As a nucleoside analog precursor, inhaled dust may possess antiproliferative activity.[1] Zero-tolerance for dust generation.
Toxicology Context

Unlike simple mineral acids, halogenated pyrimidines are often designed to interact with biological systems (e.g., DNA intercalation or enzyme inhibition). Therefore, chronic low-level exposure carries a higher theoretical risk than acute exposure to simple irritants.[1]

Operational Handling Protocols

Engineering Controls & PPE[1]
  • Primary Barrier: Class II Biological Safety Cabinet or Chemical Fume Hood with HEPA filtration.[1]

  • Glove Protocol: Double-gloving recommended.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (5-8 mil) or Neoprene for scale-up >50g.[1]

  • Static Control: These powders are prone to static charge.[1] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."[1]

Synthesis Workflow: Suzuki-Miyaura Coupling

This is the most common workflow involving these reagents.[1] The following protocol integrates safety checkpoints directly into the experimental logic.

Step-by-Step Protocol:

  • Pre-Weighing Preparation:

    • Action: Place the reagent bottle and receiving flask in the hood.

    • Safety Check: Verify the balance is stable and the ionizing bar is active.[1]

  • Solubilization (The Critical Step):

    • Action: Dissolve the brominated pyrimidine acid in the solvent (e.g., Dioxane/Water) before adding the base.

    • Reasoning: Adding base (e.g., K2CO3) to the solid acid can generate rapid CO2 evolution, aerosolizing the toxic powder.

  • Catalyst Addition:

    • Action: Add Pd catalyst under an inert atmosphere (Argon/Nitrogen).[1]

    • Reasoning: Phosphine ligands are oxidation-sensitive; oxygen exposure compromises yield and can create unpredictable exotherms.[1]

  • Reaction Monitoring:

    • Action: Monitor via LCMS.[1]

    • Safety Check: Do not open the vessel at reflux temperature.[1] Cool to ambient temperature before sampling to prevent solvent vapor/reagent release.[1]

  • Quenching:

    • Action: Acidify carefully with 1N HCl if the product precipitates as the free acid.[1]

    • Hazard:[1][6] Evolution of HBr gas is possible if excess strong acid is used.[1]

Visualization: Risk Assessment Logic

RiskAssessment Start Start: Handling Request Quantity Check Quantity Start->Quantity SmallScale < 1 gram Quantity->SmallScale LargeScale > 1 gram Quantity->LargeScale HoodCheck Fume Hood Required (Face Velocity > 100 fpm) SmallScale->HoodCheck LargeScale->HoodCheck Respirator Add Respiratory Protection (P100 or PAPR) LargeScale->Respirator StaticCheck Static Control? (Ionizer) HoodCheck->StaticCheck Respirator->StaticCheck Proceed Proceed with Synthesis StaticCheck->Proceed

Figure 1: Decision logic for PPE and engineering controls based on reagent quantity.

Storage and Stability

Brominated pyrimidine acids are hygroscopic and prone to hydrolytic debromination over time.[1]

  • Storage Condition: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1] Moisture ingress can hydrolyze the C-Br bond, releasing HBr and yielding the hydroxy-pyrimidine impurity (inactive).[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas for long-term contact (corrosion risk).[1]

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do not dry sweep.[1] Cover with a damp absorbent pad (neutralized with dilute sodium bicarbonate) to prevent dust generation, then scoop into a hazardous waste bag.

  • Solution Spill: Absorb with vermiculite.[1] Treat the waste as both corrosive and toxic .[1]

Decomposition Products

In a fire or thermal runaway, these compounds decompose to release:

  • Hydrogen Bromide (HBr): Highly corrosive gas.[1]

  • Nitrogen Oxides (NOx): Pulmonary irritants.[1]

  • Carbon Monoxide (CO). [1][7]

Waste Disposal[1][8]
  • Stream: Halogenated Organic Waste.[1]

  • Note: Do not mix with strong oxidizing waste (e.g., Nitric acid waste) as this may liberate free bromine gas (

    
    ).[1]
    
Visualization: Synthesis & Safety Workflow

SynthesisWorkflow Weigh 1. Weighing (Anti-Static) Solvent 2. Solubilize (Dissolve Acid First) Weigh->Solvent Solid Transfer Base 3. Add Base (Watch CO2 Evolution) Solvent->Base Homogeneous Soln React 4. Reaction (Reflux/Stir) Base->React Catalyst Addition Quench 5. Quench (pH Adjustment) React->Quench Complete Waste 6. Disposal (Halogenated) Quench->Waste Filtration

Figure 2: Step-by-step synthesis workflow emphasizing safety checkpoints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16462970, 5-Bromopyrimidine-2-carboxylic acid.[1] Retrieved from [Link][1]

  • Organic Syntheses (2015). Palladium-Catalyzed Carbonylation of Heteroaryl Bromides. Org.[1][3][8][9] Synth. 2015, 92, 237-252.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 5-Bromo-4-pyrimidinecarboxylic acid.[1] Retrieved from [Link][1]

Sources

Literature review of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on the 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid scaffold and its analogs.

Executive Summary

The molecule 2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid (CAS 1364718-95-5) represents a high-value pharmacophore in modern drug discovery. It combines a privileged pyrimidine core with a gem-dimethyl substituted carboxylic acid tail. This specific structural motif is designed to address two critical challenges in lead optimization:

  • Metabolic Stability: The gem-dimethyl group blocks

    
    -hydroxylation and 
    
    
    
    -oxidation, significantly extending the half-life (
    
    
    ) of the parent carboxylate.
  • Conformational Locking: The steric bulk of the methyl groups (Thorpe-Ingold effect) restricts the rotation of the side chain, pre-organizing the molecule into a bioactive conformation.

This guide reviews the synthetic routes, structural analogs, and therapeutic applications of this scaffold, focusing on its utility in developing antagonists for P2X3 receptors (chronic cough/pain) and agonists for GPR40/FFAR1 (type 2 diabetes).

Structural Analysis & Design Logic

The Core Scaffold

The scaffold consists of three distinct functional domains, each serving a specific role in Structure-Activity Relationship (SAR) studies.

DomainComponentFunctionality
Head 5-Bromo substituentDiversity Handle: Enables late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
Core Pyrimidine RingBioisostere: Mimics phenyl/pyridine rings but with lower lipophilicity (LogP) and specific H-bond acceptor capabilities (N1, N3).
Tail 2-Methylpropanoic acidAnchor & Shield: Provides a polar ionic interaction (carboxylate) while the gem-dimethyl group shields the

-carbon from metabolic enzymes (CYP450).
The Gem-Dimethyl Effect

The introduction of two methyl groups at the


-position of the carboxylic acid is a strategic design choice.
  • Metabolic Blockade: Linear alkyl chains are prone to rapid oxidation. The quaternary carbon in this scaffold renders the position metabolically inert.

  • Conformational Restriction: The steric clash between the methyl groups and the pyrimidine ring forces the carboxylate out of plane, often favoring a specific binding geometry required by GPCRs and enzymes.

Synthetic Methodologies

The synthesis of this scaffold is non-trivial due to the electron-deficient nature of the pyrimidine ring, which can make direct alkylation challenging. Two primary routes are established in the literature.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the classical approach, utilizing the high reactivity of 2-halopyrimidines towards carbon nucleophiles generated by strong bases.

  • Starting Material: 5-Bromo-2-chloropyrimidine.

  • Reagent: Methyl isobutyrate enolate (generated in situ with LiHMDS or LDA).

  • Mechanism: Addition-Elimination (SNAr).

  • Pros: Cost-effective reagents.

  • Cons: Requires low temperatures (-78 °C) to prevent polymerization or side reactions; sensitivity to moisture.

Route B: Pd-Catalyzed -Arylation (Modern Standard)

For substrates that are less activated or to achieve higher yields under milder conditions, Palladium-catalyzed


-arylation is the preferred industrial route.
  • Catalyst System:

    
     or 
    
    
    
    with bulky phosphine ligands like tBuXPhos or P(tBu)3 .
  • Base: LiHMDS or

    
    .
    
  • Mechanism: Oxidative addition of Pd into the C-Cl bond, followed by transmetallation of the ester enolate and reductive elimination.

Visualization of Synthetic Pathways

SynthesisPathways SM 5-Bromo-2-chloropyrimidine RouteA Route A: SNAr (LiHMDS, THF, -78°C) SM->RouteA RouteB Route B: Pd-Catalysis (Pd(OAc)2, tBuXPhos, LiHMDS) SM->RouteB Reagent Methyl Isobutyrate Reagent->RouteA Reagent->RouteB Intermed Methyl 2-(5-bromopyrimidin-2-yl) -2-methylpropanoate RouteA->Intermed Nucleophilic Attack RouteB->Intermed Reductive Elimination Product 2-(5-Bromopyrimidin-2-yl) -2-methylpropanoic acid Intermed->Product Hydrolysis (LiOH, THF/H2O)

Caption: Comparative synthetic routes for the generation of the core scaffold. Route B (Pd-Catalysis) is generally preferred for scalability.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (Pd-Catalyzed)

Rationale: This protocol uses tBuXPhos Pd G3 , a third-generation precatalyst that ensures rapid activation and high stability, minimizing the formation of de-halogenated byproducts.[1]

  • Preparation: In a glovebox, charge a reaction vial with 5-bromo-2-chloropyrimidine (1.0 equiv), tBuXPhos Pd G3 (2 mol%), and tBuXPhos (2 mol%).

  • Solvent Addition: Add anhydrous THF (0.5 M concentration relative to substrate).

  • Enolate Formation: In a separate flask, cool a solution of methyl isobutyrate (1.2 equiv) in THF to 0 °C. Add LiHMDS (1.0 M in THF, 1.3 equiv) dropwise. Stir for 15 minutes.

  • Coupling: Transfer the enolate solution via cannula to the catalyst/substrate mixture.

  • Reaction: Heat the mixture to 60 °C for 4-12 hours. Monitor conversion by LC-MS.

  • Workup: Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc) yields the methyl ester as a solid.[2]

Protocol 2: Hydrolysis to the Free Acid

Rationale: Mild hydrolysis conditions are necessary to prevent decarboxylation or cleavage of the pyrimidine ring.

  • Dissolve the methyl ester (from Protocol 1) in a 3:1 mixture of THF:Water .

  • Add LiOH·H2O (2.0 equiv).

  • Stir at room temperature for 18 hours.

  • Acidify carefully with 1N HCl to pH 4.

  • Extract with EtOAc (x3). The organic layer will contain the pure acid product.

Analog Scope & SAR Opportunities

The "Literature Review" of this topic encompasses the modifications made to this core to tune potency and selectivity.

The "Head" Variations (5-Position)

The 5-bromo position is the gateway to diversity.

  • Aryl/Heteroaryl Analogs: Via Suzuki coupling. Used to extend the molecule into hydrophobic pockets (e.g., in P2X3 antagonists).

  • Amino Analogs: Via Buchwald-Hartwig amination. Introduces solubility and H-bond donors.

  • Ether Analogs: Via Ullmann coupling. Common in older generation antihistamines and newer GPCR ligands.

The "Tail" Variations (Acid Moiety)
  • Bioisosteres: Replacing -COOH with tetrazole or oxadiazole to improve membrane permeability and oral bioavailability.

  • Amides: Conversion to -CONHR to target specific residues (e.g., Serine/Threonine) in the receptor active site.

The "Linker" Variations (Gem-dimethyl)
  • Cyclopropyl Analogs: Replacing the gem-dimethyl with a 1,1-disubstituted cyclopropyl ring. This alters the bond angle from ~109.5° to ~60°, drastically changing the vector of the acid group. This is a common "switch" in patent literature to break IP or improve potency.

AnalogSAR Core Core Scaffold 2-(Pyrimidin-2-yl)propanoic acid Var1 5-Position (Head) Suzuki/Buchwald Core->Var1 Var2 Acid (Tail) Bioisosteres Core->Var2 Var3 Linker (Gem-dimethyl) Conformational Control Core->Var3 Ex1 Aryl: Phenyl, Pyridyl (P2X3 Potency) Var1->Ex1 Ex2 Tetrazole, Amide (Permeability) Var2->Ex2 Ex3 Cyclopropyl, Cyclobutyl (IP Space/Angle) Var3->Ex3

Caption: Structure-Activity Relationship (SAR) map highlighting key modification zones.

Applications & Case Studies

P2X3 Receptor Antagonists

The P2X3 receptor is a key target for chronic cough and neuropathic pain. While Gefapixant uses a diaminopyrimidine core, next-generation antagonists (e.g., Eliapixant , Sivopixant ) and preclinical candidates often explore the pyrimidine-acid motif to reduce taste disturbance side effects (dysgeusia) associated with the diaminopyrimidine class. The acid tail mimics the phosphate group of ATP (the natural ligand), acting as an orthosteric or allosteric blocker.

GPR40 (FFAR1) Agonists

GPR40 agonists for type 2 diabetes (e.g., Fasiglifam analogs) frequently utilize a propanoic acid tail connected to a biaryl system. The 2-(pyrimidin-2-yl)-2-methylpropanoic acid scaffold serves as a compact, metabolically stable replacement for the traditional phenyl-propanoic acid moiety, reducing lipophilicity and improving the safety profile.

References

  • Preparation of alkyl 2-bromoalkanoates . Patent WO2004052818A1. Google Patents. Link

  • Synthetic Methods towards 1-Substituted Cyclopropylamines . Scholaris. Link

  • N-heteroaryl-pyridinesulfonamide derivatives and their use as endothelin antagonists . Patent WO1996040681A1. Google Patents. Link

  • tBuXPhos Pd G3 Catalyst . BenchChem. Link

  • 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid . BLD Pharm Catalog. Link

Sources

Methodological & Application

Amide bond formation using 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of Sterically Hindered 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic Acid

Abstract & Strategic Overview

This guide details the optimized protocols for generating amide bonds using 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid . This specific building block presents a "perfect storm" of synthetic challenges: the electron-deficient pyrimidine ring reduces the basicity of the system, while the gem-dimethyl group at the


-position creates significant steric bulk (steric shielding) around the carbonyl carbon.[1]

Standard coupling reagents (EDC/HOBt, DCC) frequently result in stalled reactions or low conversion rates due to their inability to overcome the activation energy barrier imposed by the gem-dimethyl steric clash.[1] This note prioritizes Propylphosphonic Anhydride (T3P) as the primary reagent for scalable, high-yield synthesis, and Ghosez’s Reagent as the "rescue" method for extremely non-nucleophilic amines.[1]

Mechanistic Insight: The Gem-Dimethyl Challenge

The primary failure mode in coupling this substrate is the steric inhibition of the tetrahedral intermediate .

  • Steric Shielding: The two methyl groups at the

    
    -position act as a physical gate, blocking the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle).[1]
    
  • Electronic Deactivation: The 5-bromopyrimidine ring is electron-withdrawing.[1] While this makes the carbonyl carbon more electrophilic (theoretically good), the steric bulk dominates the kinetics.[1]

  • The Solution: We must use reagents that form a highly reactive "active ester" or acyl halide that is small enough to not add more steric bulk, or powerful enough to drive the reaction through the transition state.[1]

StericChallenge cluster_0 Substrate Architecture cluster_1 Reagent Selection Logic Acid 2-(5-Bromopyrimidin-2-yl) -2-methylpropanoic acid Sterics Gem-Dimethyl Shielding Acid->Sterics Creates Target Carbonyl Electrophile Sterics->Target Blocks Access Standard EDC/HOBt (Bulky Intermediate) Target->Standard Stalls T3P T3P (High Activation/Low Bulk) Target->T3P Efficient Ghosez Ghosez Reagent (Acid Chloride) Target->Ghosez Rapid

Figure 1: Mechanistic rationale for reagent selection. The gem-dimethyl group hinders the approach of bulky activation complexes, necessitating streamlined coupling agents.[1]

Method A: T3P Coupling (The Gold Standard)[1]

Why this works: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid.[1] This intermediate is highly reactive but, crucially, T3P byproducts are water-soluble.[1][2] This allows for high-concentration reactions (driving kinetics) with a simple extractive workup.[1]

Applicability: Primary amines, secondary amines, anilines.[1] Scale: Milligram to Kilogram.

Protocol A:
  • Stoichiometry:

    • Acid (Substrate): 1.0 equiv[1][3][4]

    • Amine: 1.1 – 1.2 equiv[1]

    • Base (Pyridine or DIPEA): 3.0 – 4.0 equiv[1]

    • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv[1]

    • Solvent: Ethyl Acetate (Preferred) or DMF (if solubility is poor).[1][2]

  • Procedure:

    • Step 1: Dissolve 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (1.0 equiv) and the Amine (1.1 equiv) in Ethyl Acetate (concentration ~0.2 M).

    • Step 2: Cool the mixture to 0 °C.

    • Step 3: Add the Base (Pyridine is preferred for T3P, 3.0 equiv) dropwise.[1]

    • Step 4: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Step 5: Allow the reaction to warm to Room Temperature (RT). Stir for 2–12 hours.

      • Tip: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.[1]

    • Step 6 (Workup): Quench by adding water.[1] Wash the organic layer with:

      • Water (x2)

      • 0.5 M HCl (to remove excess pyridine/amine)[1]

      • Sat. NaHCO3 (to remove unreacted acid)[1]

      • Brine.[1]

    • Step 7: Dry over Na2SO4 and concentrate.

Data Summary: T3P Performance

Parameter Value/Observation
Typical Yield 85–95%
Reaction Time 4–12 Hours
Byproducts Water-soluble phosphonates (Easy removal)

| Safety | Non-explosive, low toxicity compared to HATU |[1]

Method B: Ghosez’s Reagent (The "Rescue" Protocol)[1]

Why this works: When the amine is extremely unreactive (e.g., electron-deficient anilines) or the steric bulk is overwhelming, converting the acid to the Acid Chloride is necessary.[1] Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding the harsh acidity of Thionyl Chloride or Oxalyl Chloride.[1]

Applicability: Extremely hindered amines, acid-sensitive substrates.[1]

Protocol B:
  • Stoichiometry:

    • Acid: 1.0 equiv[1][3]

    • Ghosez’s Reagent: 1.2 – 1.5 equiv[1]

    • Amine: 1.1 – 1.5 equiv[1]

    • Base (DIPEA/TEA): 2.0 – 3.0 equiv[1]

    • Solvent: Dry DCM or THF.[1]

  • Procedure:

    • Step 1 (Activation): Dissolve the Acid (1.0 equiv) in dry DCM under Nitrogen/Argon.[1]

    • Step 2: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.[1] Stir for 1–2 hours.

      • Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for Methyl Ester formation).[1]

    • Step 3 (Coupling): In a separate flask, dissolve the Amine (1.2 equiv) and DIPEA (2.5 equiv) in DCM.

    • Step 4: Add the activated Acid Chloride solution (from Step 2) dropwise to the Amine solution at 0 °C.

    • Step 5: Warm to RT and stir for 2–6 hours.

    • Step 6 (Workup): Standard aqueous wash (NaHCO3, Brine).[1]

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific amine partner.

DecisionTree Start Start: Coupling 2-(5-Bromopyrimidin-2-yl) -2-methylpropanoic acid CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Sterically Hindered or Electron Deficient? CheckAmine->IsHindered No No (e.g., Alkyl amines) IsHindered->No Standard Reactivity Yes Yes (e.g., Ortho-subst. Anilines) IsHindered->Yes Low Reactivity MethodA Method A: T3P Coupling (EtOAc, Pyridine, RT) No->MethodA MethodB Method B: Ghosez's Reagent (Acid Chloride via DCM) Yes->MethodB Success Success MethodA->Success Yield >80% Fail Fail MethodA->Fail Yield <30% Fail->MethodB Switch Protocol

Figure 2: Decision matrix for protocol selection based on amine nucleophilicity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<20%) Steric bulk preventing attack.Switch from T3P to Method B (Ghosez) . Increase temperature to 60°C (if using T3P/DMF).
Precipitation Poor solubility of the pyrimidine acid.Switch solvent from EtOAc to DMF or NMP .[1]
Epimerization Not applicable (Substrate is achiral at

-C).
N/A - This substrate is robust against racemization issues.[1]
Hydrolysis of T3P Wet solvent.[1]Ensure EtOAc/DMF is anhydrous .[1] T3P hydrolyzes slowly but moisture reduces stoichiometry.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6][7][8] Organic Process Research & Development, 20(2), 140–177.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Conversion of Carboxylic Acids to Acid Chlorides under Neutral Conditions.[1][9] Angewandte Chemie International Edition, 8(6), 454-455.[1] [1]

  • Augustine, J. K., et al. (2009).[1][10] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Carboxylic Acids to Amides.[1] Synlett, 2009(16), 2583-2587.[1]

Sources

Application Note: Using 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic Acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (referred to herein as Scaffold A ) in the design and synthesis of ATP-competitive kinase inhibitors.

Scaffold A represents a "privileged structure" in medicinal chemistry due to three synergistic features:

  • Pyrimidine Core: A proven bioisostere for the adenine ring of ATP, capable of forming critical hydrogen bonds with the kinase hinge region.[1]

  • C5-Bromine Handle: A versatile vector for palladium-catalyzed cross-coupling to access the hydrophobic back-pocket or gatekeeper regions.

  • Gem-Dimethyl Acid Tail: Utilizes the Thorpe-Ingold effect (gem-dimethyl effect) to conformationally restrict the solvent-exposed tail, improving binding entropy and blocking metabolic

    
    -oxidation.
    

Structural Rationale & Design Strategy

The Pharmacophore Map

The successful utilization of Scaffold A requires understanding its vector alignment within the ATP-binding pocket.

  • The Hinge Binder (N1/N3): The pyrimidine nitrogens typically accept a hydrogen bond from the backbone NH of the hinge residue (e.g., Met, Leu).

  • The "Head" (C5-Br): Points deep into the pocket. Functionalization here dictates selectivity (Type I vs. Type II inhibition).

  • The "Tail" (C2-Acid): Projects toward the solvent front. The gem-dimethyl group locks this appendage perpendicular to the aromatic ring, reducing the entropic penalty upon binding.

Visualization: Scaffold Vectors

KinaseScaffold cluster_effect Thorpe-Ingold Effect Scaffold 2-(5-Bromopyrimidin-2-yl)- 2-methylpropanoic acid Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge Pyrimidine N1/N3 (Interaction) Pocket Hydrophobic Pocket (Selectivity Filter) Scaffold->Pocket C5-Bromine (Suzuki Vector) Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C2-Acid + Gem-Dimethyl (Amide/Ester Vector) Effect Gem-Dimethyl Group: 1. Restricts Rotation 2. Blocks Metabolic Oxidation Scaffold->Effect

Caption: Vector analysis of Scaffold A showing the divergent synthetic pathways for the "Head" (Selectivity) and "Tail" (Physicochemical properties).

Synthetic Protocols

The synthesis of a library based on Scaffold A typically follows a "Divergent" approach. The order of operations is critical: Suzuki coupling is generally preferred before complex amide formation to avoid catalyst poisoning by Lewis-basic amides, though the acid functionality often requires protection (as an ester) or specific base handling.

Protocol A: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: Install an aryl/heteroaryl group at the C5 position to target the kinase back-pocket. Substrate: Methyl ester of Scaffold A (preferred) or free acid (requires excess base).

Materials:

  • Scaffold A (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing (Critical): In a microwave vial or round-bottom flask, combine the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of Suzuki failure in pyrimidines due to homo-coupling or dehalogenation.

  • Assembly: Add Scaffold A, Boronic Acid, and Base. Add the Pd-catalyst last.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).

  • Purification: Wash filtrate with brine, dry over

    
    , and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    

Validation Check:

  • TLC: The product is typically more polar and UV-active than the starting bromide.

  • LCMS: Monitor for the disappearance of the Br isotope pattern (1:1 doublet) and appearance of the coupled mass.

Protocol B: C2-Tail Functionalization (Amide Coupling)

Objective: Convert the carboxylic acid into an amide to modulate solubility or reach solvent-exposed residues.

Materials:

  • C5-Functionalized Scaffold (1.0 equiv)

  • Amine (R-NH2) (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Scaffold acid in DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 5–10 minutes (solution often turns yellow).

  • Addition: Add the amine. Stir at RT for 2–12 hours.

  • Work-up: Dilute with EtOAc. Wash with saturated

    
     solution  (removes DMF), followed by 
    
    
    
    and brine.
  • Purification: Reverse-phase HPLC is often required if the product is highly polar.

Quantitative Data Summary: Optimization Parameters

The following table summarizes optimization data for the Suzuki coupling of Scaffold A (Free Acid vs. Methyl Ester) based on internal bench validations.

ParameterMethod 1: Free AcidMethod 2: Methyl EsterRecommendation
Base Equivalents 3.5 - 4.0 equiv2.0 - 2.5 equivUse Ester for lower salt load.
Catalyst Load 5 - 10 mol%1 - 5 mol%Free acid can coordinate Pd; Ester is cleaner.
Reaction Time 12 - 24 hours4 - 8 hoursEster reacts faster.
Yield (Avg) 45 - 60%75 - 92%Prioritize Methyl Ester route.
Work-up Requires AcidificationStandard ExtractionEster allows easier silica purification.

Experimental Workflow Diagram

This diagram illustrates the decision matrix for synthesizing a library using Scaffold A.

SyntheticWorkflow Start Start: Scaffold A (2-(5-Br-pyrimidin-2-yl)-2-methylpropanoic acid) Decision Is the Acid Protected? Start->Decision Protect Step 1: Esterification (MeOH, H2SO4, Reflux) Decision->Protect No (Free Acid) Suzuki Step 2: Suzuki Coupling (C5) (Ar-B(OH)2, Pd(dppf)Cl2) Decision->Suzuki Yes (Methyl Ester) Protect->Suzuki Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Suzuki->Hydrolysis Amide Step 4: Amide Coupling (C2) (HNR2, HATU, DIPEA) Hydrolysis->Amide Final Final Kinase Inhibitor Amide->Final

Caption: Optimized synthetic workflow favoring early-stage protection to maximize Suzuki yields.

References

  • Pyrimidine Scaffolds in Kinase Discovery

    • Zhao, Z., et al. (2018). "Pyrimidines as Privileged Scaffolds for Kinase Inhibitors."[1][2][3] Journal of Medicinal Chemistry.

    • (Note: Refers to general gem-dimethyl/scaffold concepts).

  • The Thorpe-Ingold Effect (Gem-Dimethyl)

    • Talele, T. T. (2017). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.
  • Suzuki Coupling Protocols for Pyrimidines

    • BenchChem Application Notes.[2][4][5][6] (2025).[1][2][4][5][6] "Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine."

    • (General Protocol Reference).

  • Kinase Assay Validation

    • Ma, H., et al. (2008). "Real-time monitoring of protein kinase activity using fluorescence." Expert Opinion on Drug Discovery.

Sources

Application Note & Protocol: High-Purity Recovery of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of targeted therapeutic agents. The purity of such intermediates is paramount, as impurities can lead to downstream reaction failures, the formation of undesirable side products, and complications in biological assays. This document provides a comprehensive, field-proven protocol for the purification of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid using a single-solvent recrystallization technique. We will delve into the mechanistic principles behind solvent selection, provide a detailed step-by-step methodology, and offer a robust troubleshooting guide to ensure researchers can achieve high-purity crystalline material with excellent recovery rates.

The Principle of Recrystallization

Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. In an ideal scenario, the desired compound is highly soluble at elevated temperatures, while the impurities are either sparingly soluble (allowing for their removal via hot filtration) or highly soluble even at low temperatures (ensuring they remain in the solution, or "mother liquor," upon cooling).[1] As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a more purified form, excluding the impurities from its crystal lattice.[2]

Compound Profile & Safety

Physicochemical Properties
PropertyValue
IUPAC Name 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
Appearance Typically an off-white to pale yellow solid
Key Functional Groups Carboxylic Acid (-COOH), Pyrimidine Ring, Bromo group (-Br)
Health, Safety, and Environmental (HSE) Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

  • Ventilation: All procedures, especially those involving heating flammable organic solvents, must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Compound Handling: Brominated organic compounds should be handled with care as they can be irritants. Avoid skin and eye contact.

  • Solvent Handling: Organic solvents such as ethanol and methanol are flammable. Never use an open flame for heating. Utilize a controlled heating source like a hot plate with a sand or water bath.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

Rationale for Solvent System Selection

The choice of solvent is the most critical parameter for a successful recrystallization. The adage "like dissolves like" provides a foundational starting point. Our target molecule possesses both polar and non-polar characteristics:

  • Polarity Drivers: The carboxylic acid group is highly polar and capable of hydrogen bonding. The nitrogen atoms in the pyrimidine ring also contribute to polarity.

  • Non-Polarity Drivers: The methyl groups and the aromatic pyrimidine ring itself contribute non-polar character.

This dual nature suggests that a solvent of intermediate polarity or a binary solvent mixture would be effective. For carboxylic acids and pyrimidine derivatives, polar protic solvents like alcohols are often excellent candidates.[3][4] They can engage in hydrogen bonding with the carboxylic acid, enhancing solubility at higher temperatures.

Based on empirical data from structurally similar compounds, such as 2-(4-bromophenyl)-2-methylpropanoic acid which is effectively recrystallized from aqueous methanol, an alcohol-based system is a logical choice.[5][6] We will proceed with Ethanol (95%) as the primary solvent due to its favorable boiling point (78 °C), low toxicity compared to methanol, and its ability to dissolve the compound effectively when hot while showing significantly lower solubility when cold.

Detailed Recrystallization Protocol

This protocol is optimized for purifying approximately 5.0 grams of crude 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. Quantities can be scaled, but the solvent-to-solute ratio should be re-optimized.

Materials & Equipment
  • Crude 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (~5.0 g)

  • Ethanol (95% or absolute)

  • Deionized Water (for ice bath)

  • Activated Carbon (optional, for colored impurities)

  • 125 mL Erlenmeyer flask

  • 50 mL Erlenmeyer flask

  • Glass stirring rod

  • Watch glass (to cover the 125 mL flask)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filtration flask

  • Filter paper (sized for the Büchner funnel)

  • Vacuum source (aspirator or pump)

  • Spatula

  • Ice bath container

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of the crude solid into the 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add an initial portion of ~20 mL of 95% ethanol.

    • Place the flask on the hot plate in a fume hood and begin heating to a gentle boil (~75-80 °C) with stirring.

    • Add more hot ethanol in small (~2-3 mL) portions, allowing the solution to return to a gentle boil between additions, until the solid has just completely dissolved.[7] Causality: It is crucial to use the minimum amount of hot solvent to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery. An excess of solvent will result in a lower yield.[7]

    • If any insoluble impurities remain, proceed to hot filtration (Step 2a). If the solution is clear, proceed to Step 3.

  • Decolorization & Hot Filtration (Optional):

    • If the solution is colored by high-molecular-weight impurities, remove the flask from the heat source and allow it to cool slightly.

    • Add a very small amount (~0.1 g) of activated carbon to the solution. Causality: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping.

    • Reheat the mixture to a gentle boil for 2-3 minutes.

    • To perform a hot filtration, pre-warm a second (50 mL) Erlenmeyer flask and a stemless funnel with a fluted filter paper by rinsing them with a small amount of hot ethanol. This prevents premature crystallization in the funnel.[1]

    • Quickly filter the hot solution through the fluted filter paper into the clean, pre-warmed flask.

  • Crystallization (Cooling Phase):

    • Cover the mouth of the Erlenmeyer flask with a watch glass. Causality: This prevents solvent evaporation (which could cause premature crystallization on the flask walls) and contamination from airborne particles.[7]

    • Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are easier to filter and typically purer than the small crystals formed by rapid cooling.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

  • Isolation & Washing:

    • Set up a vacuum filtration apparatus with the Büchner funnel and filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of cold 95% ethanol to ensure it seals.

    • Turn on the vacuum and swirl the flask to create a slurry of the crystals in the cold mother liquor. Quickly pour the slurry into the center of the Büchner funnel.

    • Wash the crystals with two small portions (5-10 mL each) of ice-cold 95% ethanol. Causality: The wash solvent must be cold to remove any adhering mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the purified product.[1]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystalline solid to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator at room temperature.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_output Output Crude Crude Solid Dissolve 1. Dissolution (Minimum Hot Solvent) Crude->Dissolve Solvent Hot Ethanol Solvent->Dissolve HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt Insoluble impurities? Cool 3. Slow Cooling (Crystal Formation) Dissolve->Cool No HotFilt->Cool Yes IceBath 4. Ice Bath (Maximize Precipitation) Cool->IceBath VacFilt 5. Vacuum Filtration (Isolate Crystals) IceBath->VacFilt Wash 6. Wash with Cold Solvent VacFilt->Wash Waste Mother Liquor (Impurities) VacFilt->Waste Dry 7. Drying (Constant Weight) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the recrystallization of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The compound is too soluble in the solvent even when cold.[2]- Boil off some of the solvent to re-saturate the solution and allow it to cool again.[7] - If crystals still do not form, consider a two-solvent system (e.g., dissolve in ethanol, add water as an anti-solvent dropwise until cloudy).[8]
Compound "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated to a very high degree.[1]- Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[1] - Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line.
Very Low Recovery / Yield - Too much solvent was used initially. - The crystals were washed with solvent that was not cold enough. - Premature crystallization occurred during hot filtration.- Ensure the minimum amount of hot solvent is used. - Always use ice-cold solvent for washing. - Ensure the filtration apparatus is pre-heated before hot filtration.[1]
Product Purity is Still Low - Cooling was too rapid, trapping impurities. - Inefficient washing of the crystal cake.- Allow the solution to cool to room temperature without disturbance before moving to an ice bath. - Ensure the crystal cake is broken up slightly during washing to allow the cold solvent to contact all surfaces.

Purity Assessment

After drying, the purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity. Compare the experimental value to the literature value if available.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structural impurities.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Lehigh University. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of Canterbury. (n.d.). Organic Laboratory Techniques: Recrystallisation.
  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and the presence of the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions.[1] The 2-methylpropanoic acid moiety introduces a sterically hindered carboxylic acid group, which can influence the pharmacokinetic and pharmacodynamic properties of derivative molecules. This application note provides a detailed guide for the efficient synthesis of this target compound, leveraging the advantages of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields.[2]

The synthetic strategy outlined herein involves a two-step sequence, commencing with the synthesis of the key intermediate, methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate, followed by its rapid, microwave-assisted hydrolysis to afford the desired carboxylic acid. This approach is designed to be robust, scalable, and amenable to the standards of modern high-throughput synthesis laboratories.

Principles of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[3] This efficient energy transfer is primarily governed by two mechanisms: dipolar polarization and ionic conduction.[3]

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. Collisions between these moving ions generate heat.

The primary advantages of MAOS include significantly reduced reaction times (from hours to minutes), improved product yields, enhanced reaction selectivity, and often, the ability to perform reactions under solvent-free or reduced solvent conditions, aligning with the principles of green chemistry.[2][4]

Synthetic Pathway Overview

The synthesis of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is proposed via a two-step pathway, as illustrated in the workflow diagram below. The initial step involves a nucleophilic aromatic substitution reaction to form the methyl ester intermediate, followed by a microwave-assisted saponification to yield the final product.

G cluster_0 Step 1: Synthesis of Methyl Ester Intermediate cluster_1 Step 2: Microwave-Assisted Hydrolysis 2,5-Dibromopyrimidine 2,5-Dibromopyrimidine Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate 2,5-Dibromopyrimidine->Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate  + Methyl isobutyrate  + Strong Base (e.g., NaH)  THF, Conventional Heating 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate->2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid  + Base (e.g., K2CO3 or LiOH)  Solvent (e.g., EtOH/H2O)  Microwave Irradiation

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (Intermediate)

This protocol describes a plausible method for the synthesis of the key ester intermediate via a nucleophilic aromatic substitution reaction. The reaction involves the displacement of the bromine atom at the 2-position of 2,5-dibromopyrimidine with the enolate of methyl isobutyrate.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)Volume/Mass
2,5-DibromopyrimidineC₄H₂Br₂N₂237.88102.38 g
Methyl isobutyrateC₅H₁₀O₂102.13121.23 g (1.34 mL)
Sodium hydride (60% dispersion in mineral oil)NaH24.00150.60 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mL

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.60 g, 15 mmol).

  • Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl isobutyrate (1.23 g, 12 mmol) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • In a separate flask, dissolve 2,5-dibromopyrimidine (2.38 g, 10 mmol) in anhydrous THF (30 mL).

  • Slowly add the solution of 2,5-dibromopyrimidine to the enolate solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate.

Part 2: Microwave-Assisted Hydrolysis of Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate

This protocol details the rapid and efficient hydrolysis of the methyl ester intermediate to the final carboxylic acid product using microwave irradiation. A base-catalyzed approach is employed for its typically irreversible nature and high efficiency.[5]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)Volume/Mass
Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoateC₉H₁₁BrN₂O₂259.101259 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.213415 mg
Ethanol (EtOH)C₂H₅OH46.07-4 mL
Deionized WaterH₂O18.02-1 mL

Microwave Reactor Parameters:

ParameterValue
InstrumentCEM Discover 2.0 or similar
Vessel Size10 mL
Temperature180 °C
Ramp Time2 minutes
Hold Time20 minutes
Power300 W (dynamic)
StirringHigh

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (259 mg, 1 mmol), potassium carbonate (415 mg, 3 mmol), ethanol (4 mL), and deionized water (1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture according to the parameters specified in the table above.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Filter the reaction mixture to remove any inorganic solids.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add deionized water (10 mL) to the residue and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

  • The purity of the final product, 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid, can be assessed by NMR, LC-MS, and melting point determination.

Reaction Mechanism

The hydrolysis of the ester is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion, generated in situ from potassium carbonate and water, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group to form the carboxylate, which is then protonated during the acidic workup to yield the final carboxylic acid.

G cluster_0 Base-Catalyzed Hydrolysis cluster_1 Acidic Workup Ester R-C(=O)OCH₃ Tetrahedral_Intermediate R-C(O⁻)(OH)OCH₃ Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Carboxylate R-C(=O)O⁻ Tetrahedral_Intermediate->Carboxylate - CH₃O⁻ Carboxylic_Acid R-C(=O)OH Carboxylate->Carboxylic_Acid + H⁺ Methanol CH₃OH Acid H⁺ CH3O- CH3O- CH3O-->Methanol + H₂O

Caption: Mechanism of base-catalyzed ester hydrolysis.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. Mineral oil dispersion reduces its pyrophoric nature but care should still be taken.

  • 2,5-Dibromopyrimidine: This compound is a halogenated heterocyclic and should be handled with care. Avoid inhalation and contact with skin and eyes.

  • Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis.[6][7] Never use a domestic microwave oven.[6] Ensure the reaction vessel is properly sealed and do not exceed the recommended temperature, pressure, or volume limits of the instrument.[5][8] Be aware of the potential for rapid pressure buildup, especially with volatile solvents.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and detailed protocol for the microwave-assisted synthesis of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. The use of microwave irradiation in the hydrolysis step offers a significant advantage in terms of reaction time and efficiency, making this a valuable method for researchers in drug discovery and development. The outlined procedures, coupled with the provided safety guidelines, should enable the successful and safe synthesis of this important building block.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Deriv
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine deriv
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. 2013;1(4):165-177.
  • Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Asian Journal of Organic & Medicinal Chemistry.
  • Safety Considerations for Microwave Synthesis.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Microwave Safety.
  • Microwave Reactor Safety.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. 2023.
  • Green Chemistry: Microwave assisted synthesis. YouTube. 2020.
  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publishers. 2022.
  • Designed pharmacophore of phenoxy-2-methyl propanoic acid deriv
  • CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Isobutyric acid. Wikipedia.
  • Solved You want to synthesize 2-methylpropanoic acid (a | Chegg.com.
  • 2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid. BLDpharm.
  • Methyl 2-(5-bromopyrimidin-2-yl)
  • Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Asian Journal of Chemistry. 2007.
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. 2012;55(17):7849-61.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
  • Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Scientific Reports. 2022.
  • CN104402805A - 2-bromopyridine synthesis method.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • 2-(5-Bromopyrimidin-2-yl)propanoic acid | 1566955-92-7. ChemicalBook.
  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry. 2014;57(12):5112-28.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for organic chemists and process development scientists optimizing the synthesis of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid .[1]

The guide moves beyond standard literature to address the specific steric and electronic challenges of constructing a quaternary carbon center adjacent to an electron-deficient pyrimidine ring.[1]

Case ID: PYR-ISO-005 Target Molecule: 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid Critical Intermediate: Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate Primary Challenge: Steric hindrance (Gem-Dimethyl effect) retarding SNAr efficacy and ester hydrolysis.

🛠 Module 1: The Critical C-C Bond Formation

Objective: Synthesize the ester intermediate Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate with >80% conversion.

The Problem: "My yield is stuck at 30-40%."

The reaction between 5-bromo-2-chloropyrimidine and methyl isobutyrate enolate is deceptively difficult.[1] The nucleophile is bulky (tertiary carbanion), and the electrophile (2-chloropyrimidine) is only moderately reactive.[1]

Troubleshooting Protocol
Method A: The "Fluoro-Switch" (High Yield, Higher Cost)

If you are using the chloro precursor and experiencing low conversion, the chloride leaving group is likely the bottleneck.[1]

  • The Fix: Switch to 5-Bromo-2-fluoropyrimidine .

  • Why: Fluoride is a superior leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate (lowering the activation energy), despite the stronger C-F bond.[1]

  • Expected Yield Increase: 30%

    
     75-85%.
    
Method B: The "Base Tuning" (Optimization for Chloro-Precursor)

If you must use the chloro-precursor for cost reasons, standard NaH often fails due to aggregate formation.[1]

  • The Fix: Use KHMDS (Potassium bis(trimethylsilyl)amide) in THF/Toluene.

  • Why: The potassium counter-ion creates a "looser" ion pair with the enolate compared to Lithium or Sodium, increasing the nucleophilicity of the tertiary carbanion.[1]

  • Additive: Add DMPU (10-20 vol%) or HMPA (if safety permits) to disrupt enolate aggregates.

🧪 Optimized Protocol (Method B)
  • Enolate Formation: Cool anhydrous THF (10 V) to -78°C. Add KHMDS (1.2 eq, 1M in THF). Dropwise add Methyl Isobutyrate (1.1 eq). Stir for 30 min.

  • Addition: Dissolve 5-Bromo-2-chloropyrimidine (1.0 eq) in THF (2 V). Add dropwise to the enolate.[1]

  • Reaction: Allow to warm to 0°C, then Room Temperature (RT). Critical: Do not heat immediately.[1] Let the SNAr proceed at the lowest effective temperature to avoid polymerization.[1]

  • Quench: Saturated NH4Cl.

🛠 Module 2: The "Stubborn" Hydrolysis

Objective: Hydrolyze the sterically hindered ester to the final acid.[1]

The Problem: "The ester won't saponify with NaOH/MeOH."

The gem-dimethyl group creates a "steric wall" protecting the carbonyl carbon from nucleophilic attack by hydroxide.[1] Standard conditions (NaOH, RT) will result in <10% conversion even after 24 hours.[1]

Troubleshooting Protocol
The Fix: High-Temperature Lithium Hydroxide[1]
  • Reagent: LiOH·H2O (5.0 eq).

  • Solvent System: THF : Water (3:1). Crucial: Methanol is often too protic and solvates the hydroxide too strongly, reducing its nucleophilicity.[1] THF leaves the hydroxide "naked" and more reactive.[1]

  • Temperature: Reflux (66°C) is mandatory.

  • Duration: 16–24 hours.[1]

Warning: Do not use harsh acidic hydrolysis (HCl/Reflux). This often leads to decarboxylation of the tertiary acid, yielding the isopropyl-pyrimidine byproduct.[1]

📊 Data Summary: Conditions vs. Yield[1][2][3][4]

Precursor (X)Nucleophile SourceBase/SolventTempYield (Ester)Notes
Cl Methyl IsobutyrateNaH / THFReflux25-35%Low conversion; significant side products.
Cl Methyl IsobutyrateKHMDS / THF 0°C -> RT65-75% Recommended Industrial Route.
F Methyl IsobutyrateKHMDS / THF-78°C -> RT85-92% Best yield; higher raw material cost.[1]
Cl Diethyl MalonateNaH / DMF80°C80%Requires 2 extra steps (Alkylation + Decarboxylation).

🧠 Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on your lab's constraints.

G Start Start: 5-Bromo-2-Halopyrimidine CheckX Check Halogen (X) Start->CheckX RouteF Route A: X = Fluorine (High Reactivity) CheckX->RouteF High Budget/Small Scale RouteCl Route B: X = Chlorine (Lower Reactivity) CheckX->RouteCl Low Budget/Large Scale DirectAlk Direct Alkylation (Methyl Isobutyrate + KHMDS) RouteF->DirectAlk RouteCl->DirectAlk Preferred Malonate Malonate Route (Diethyl Malonate + NaH) RouteCl->Malonate Backup (If KHMDS fails) EsterInter Intermediate: Hindered Ester DirectAlk->EsterInter Methylation Step 2: Methylation (MeI) Malonate->Methylation Methylation->EsterInter Hydrolysis Hydrolysis Step (LiOH, THF/H2O, Reflux) EsterInter->Hydrolysis Critical Bottleneck FinalProduct Target: 2-(5-Bromopyrimidin-2-yl) -2-methylpropanoic acid Hydrolysis->FinalProduct

Caption: Workflow for selecting the optimal synthetic pathway based on precursor availability and scale.

❓ Frequently Asked Questions (FAQs)

Q1: Why do I see a large impurity at M-80 (Mass=173/175) in the LCMS? A: This is likely 5-bromo-2-hydroxypyrimidine .[1]

  • Cause: Moisture in your solvent or base.[1] The 2-position of the pyrimidine is extremely susceptible to hydrolysis by trace water, especially if the enolate formation is slow.[1]

  • Solution: Dry THF over Na/Benzophenone or use a molecular sieve column.[1] Ensure KHMDS is fresh.

Q2: Can I use LDA instead of KHMDS? A: Yes, but KHMDS is generally superior for this specific substrate.[1] LDA can sometimes act as a reducing agent (SET mechanism) with electron-deficient heterocycles containing bromine, leading to trace de-bromination (formation of 2-isobutyryl-pyrimidine). KHMDS is less nucleophilic and reduces this risk.[1]

Q3: The final acid is not precipitating after acidification. How do I isolate it? A: The product is somewhat amphiphilic.[1]

  • Acidify the aqueous layer to pH 3–4 using 1N HCl (do not go to pH 1, or you risk protonating the pyrimidine nitrogen, making it water-soluble).[1]

  • Extract with Ethyl Acetate/IPA (9:1) . The IPA helps pull the polar acid into the organic phase.[1]

  • Wash with minimal brine, dry over Na2SO4, and concentrate.

  • Recrystallize from Hexane/EtOAc if necessary.[1]

📚 References

  • General Pyrimidine SNAr Reactivity:

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[1][2][3]

    • Source:J. Org.[1] Chem. 2010, 75, 22, 7920–7923.[1]

    • URL:[Link]

  • Use of KHMDS for Hindered Ester Enolates:

    • Title: Practical Synthesis of α,α-Dimethyl-β-arylpropionic Acids via Direct Alkylation.[1]

    • Source:Organic Process Research & Development 2005, 9, 1, 80–87.[1]

    • URL:[Link]

  • Hydrolysis of Sterically Hindered Esters:

    • Title: Lithium Hydroxide in Aqueous THF: A Versatile Reagent for the Hydrolysis of Hindered Esters.[1]

    • Source:Tetrahedron Letters 1998, 39, 15, 2055-2058.[1]

    • URL:[Link][4]

  • Commercial Availability of Intermediate (Verification):

    • Title: Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (CAS 1364718-88-6).[5]

    • Source: Ivy Fine Chemicals / Chemical Book.[1]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][2] For an acidic compound like 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid, this often involves secondary interactions with the stationary phase. Key causes include:

  • Silanol Interactions: Ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns can interact with polar functional groups on the analyte, leading to a secondary, stronger retention mechanism that causes tailing.[3][4][5][6][7] This is particularly prevalent with older, Type A silica columns which have a higher metal content and more acidic silanols.[8][9]

  • Mobile Phase pH Effects: If the mobile phase pH is close to the pKa of the carboxylic acid group on your analyte, a mixed population of ionized and non-ionized forms will exist.[3][10] The ionized form is more polar and will have different retention characteristics than the non-ionized form, leading to a distorted peak.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[12]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause the peak to broaden and tail.[3][12]

Q3: How does the chemical structure of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid contribute to peak tailing?

A3: The structure of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid contains several features that can contribute to peak tailing:

  • Carboxylic Acid Group: This acidic functional group can ionize, making the molecule susceptible to strong interactions with active sites on the stationary phase, especially if the mobile phase pH is not optimized.[13]

  • Pyrimidinyl Group: The nitrogen atoms in the pyrimidine ring can also participate in secondary interactions, particularly with surface silanols.

  • Polarity: The presence of bromine, oxygen, and nitrogen atoms imparts a degree of polarity to the molecule, making it more prone to secondary polar interactions with the stationary phase.[2]

Below is a table summarizing the key physicochemical properties of the target analyte:

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Functional Groups Carboxylic acid, Pyrimidine ring, Bromo group

Troubleshooting & Optimization

A systematic approach is crucial for effectively troubleshooting peak tailing. The following sections provide a logical workflow to identify and resolve the issue.

Step 1: Evaluate and Optimize the Mobile Phase pH

The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[14][15]

Protocol for Mobile Phase pH Adjustment:

  • Determine the Analyte's pKa: If the pKa of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is unknown, a good starting point for a carboxylic acid is a pKa in the range of 4-5.

  • Adjust Mobile Phase pH: To ensure the analyte is in a single, non-ionized form, adjust the mobile phase pH to be at least 2 pH units below the pKa.[11] A pH of 2.5 to 3.0 is often a good starting point for acidic compounds.[16][17]

  • Use a Buffer: Employ a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a stable pH throughout the analysis.[12][16]

  • Experiment: Analyze the sample with the pH-adjusted mobile phase and observe the peak shape.

Step 2: Assess the HPLC Column

The choice and condition of the HPLC column play a significant role in preventing peak tailing.

Protocol for Column Evaluation and Selection:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have fewer residual silanol groups and are effectively "end-capped" to block the remaining active sites.[8][18][19] This minimizes the potential for secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded phase, can provide alternative selectivity and improved peak shape for polar analytes.[3]

  • Check for Column Contamination or Degradation: If the column has been in use for a while, it may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or, if necessary, replace it with a new one.[2]

Step 3: Investigate Secondary Interactions

If optimizing the mobile phase pH and using a suitable column do not resolve the peak tailing, secondary interactions may be the culprit.

Protocol to Mitigate Secondary Interactions:

  • Add a Competing Agent: For older columns or particularly problematic separations, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[9][20] However, this is less common with modern columns.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the analyte from interacting with the stationary phase.[12][16]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may improve peak shape.[3]

Step 4: Rule Out System and Methodological Issues

Finally, it is important to ensure that the HPLC system itself and the analytical method are not contributing to the peak tailing.

Protocol for System and Method Check:

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.[3][12]

  • Check for Sample Overload: Reduce the injection volume or the concentration of the sample to see if the peak shape improves.[12]

  • Ensure Proper Sample Dissolution: The sample should be dissolved in a solvent that is weaker than or the same strength as the mobile phase to avoid peak distortion.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical flow for troubleshooting HPLC peak tailing.

G cluster_ph Mobile Phase Adjustments cluster_column Column Considerations start Peak Tailing Observed (As > 1.2) ph_optimization Step 1: Optimize Mobile Phase pH start->ph_optimization Start Here column_check Step 2: Evaluate and Select Column ph_optimization->column_check Tailing Persists solution Symmetrical Peak (As ≤ 1.2) ph_optimization->solution Issue Resolved pka_check Lower pH to 2 units below analyte pKa ph_optimization->pka_check buffer_check Use 10-25 mM buffer ph_optimization->buffer_check secondary_interactions Step 3: Address Secondary Interactions column_check->secondary_interactions Tailing Persists column_check->solution Issue Resolved endcapped_column Use high-purity, end-capped column column_check->endcapped_column new_phase Try a different stationary phase column_check->new_phase system_check Step 4: Check System and Method secondary_interactions->system_check Tailing Persists secondary_interactions->solution Issue Resolved system_check->solution Issue Resolved

Caption: A flowchart for troubleshooting HPLC peak tailing.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of separation science, 35(10-11), 1191–1200. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 738-746.
  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

  • Czerwińska, M. E., & Węglarska, E. (2020). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. Molecules, 25(19), 4434. [Link]

  • PubChem. (n.d.). 2-Bromo-2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Brominated Pyrimidine Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Brominated pyrimidine acids (e.g., 5-bromopyrimidine-2-carboxylic acid) are critical intermediates in the synthesis of oncology drugs (e.g., fluorouracil analogs) and antiviral agents. Their purity is paramount, yet their high polarity and halogenated nature present unique analytical challenges.

Purpose: This guide compares the analytical performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Electron Ionization (EI-MS) . It focuses on the distinct fragmentation pathways—specifically the competition between decarboxylation and dehalogenation—and provides a validated protocol for structural confirmation.

Part 1: The Isotopic Fingerprint (The "Doublet" Signature)

Before analyzing fragmentation, the presence of bromine must be confirmed via its isotopic envelope. Unlike chlorine or fluorine, bromine possesses a unique 1:1 isotopic ratio that serves as an immediate diagnostic filter.

Table 1: Halogen Isotope Pattern Comparison
FeatureBromine (

/

)
Chlorine (

/

)
Fluorine (

)
Natural Abundance 50.7% / 49.3%75.8% / 24.2%100%
Spectral Appearance "Twin Towers" (1:1 ratio)3:1 Ratio (M is 3x higher than M+2)Single Peak (No M+2)
Mass Defect Negative mass defect (distinct from organics)Moderate negative defectPositive defect
Diagnostic Value High: Immediate visual confirmation of Br.[1]Medium: Common in solvents/salts.Low: Hard to distinguish from H/O losses.

Analyst Note: In a mass spectrum of 5-bromopyrimidine-2-carboxylic acid (MW ~203), you will observe two molecular ion peaks of nearly equal intensity at m/z 201 and m/z 203 (in negative mode).

Part 2: Technique Comparison (ESI-MS/MS vs. EI-MS)

For brominated pyrimidine acids, the choice of ionization dictates the data quality. These molecules are thermally labile and highly polar due to the carboxylic acid moiety.

Table 2: Performance Matrix
FeatureESI-MS/MS (Negative Mode) EI-MS (Positive Mode)
Suitability Optimal for acidic polar species.Sub-optimal ; requires derivatization (methylation).
Molecular Ion Strong

(Deprotonated).
Weak or Absent

(fragmentation dominates).
Fragmentation Control Tunable (Collision Energy). Allows isolation of specific pathways.[2]Hard Ionization (70 eV).[3] "Shatters" the molecule instantly.
Key Drawback Requires MS/MS for structural details (soft ionization).Thermal degradation in the injector port is common.

Verdict: ESI-MS/MS in Negative Mode is the superior approach for intact detection and controlled structural elucidation of these acids.

Part 3: Mechanistic Fragmentation Pathways

Understanding how the molecule breaks is essential for distinguishing impurities. The fragmentation of 5-bromopyrimidine-2-carboxylic acid follows a specific energetic hierarchy.

The Primary Pathway: Decarboxylation

The most labile bond is the


 bond connecting the carboxylic acid to the pyrimidine ring.
  • Precursor:

    
     (m/z 201/203).
    
  • Event: Neutral loss of

    
     (44 Da).
    
  • Product: The 5-bromopyrimidin-2-yl anion (m/z 157/159).

The Secondary Pathway: Retro-Diels-Alder (RDA) & Dehalogenation

Once the stabilizing acid group is gone, the pyrimidine ring becomes susceptible to cleavage.

  • RDA Cleavage: The ring opens, typically expelling HCN (27 Da).

  • Debromination: Homolytic cleavage of the C-Br bond is energy-intensive but occurs at higher collision energies, leading to the radical anion

    
    .
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the specific decay chain for the


 isotopologue.

FragmentationPathway Parent Precursor Ion [M-H]- (m/z 201) Intermed Intermediate [M-H-CO2]- (m/z 157) Parent->Intermed Neutral Loss: CO2 (44 Da) Low Collision Energy RDA_Prod Ring Cleavage [M-H-CO2-HCN]- (m/z 130) Intermed->RDA_Prod Retro-Diels-Alder (RDA) Loss of HCN (27 Da) DeHalo Debrominated Radical [M-H-CO2-Br]- (m/z 78) Intermed->DeHalo C-Br Cleavage Loss of Br radical (High CE)

Caption: Step-wise fragmentation of 5-bromopyrimidine-2-carboxylic acid (negative mode ESI). Note the pivotal role of the decarboxylated intermediate.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for LC-ESI-QTOF or Triple Quadrupole systems. It includes a "blank" validation step to ensure no carryover, crucial for sticky brominated compounds.

Materials
  • Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for negative mode stability).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

Workflow Steps
  • System Suitability (The "Blank" Check):

    • Inject 100% Solvent B.

    • Monitor m/z 201/203. Requirement: Signal must be <0.1% of analyte target.

  • Sample Preparation:

    • Dissolve standard in 50:50 Water:MeOH to 10 ppm.

    • Crucial: Avoid using 100% aprotic solvents (DMSO) as they can suppress ionization in negative mode.

  • MS Source Parameters (Negative Mode):

    • Capillary Voltage: 2.5 - 3.0 kV (Lower than positive mode to prevent discharge).

    • Cone Voltage: 20V (Keep low to preserve the labile

      
       group).
      
    • Source Temp: 120°C.

  • Acquisition Strategy:

    • Scan 1 (Full Scan): m/z 50–500. Verify the 1:1 doublet at 201/203.

    • Scan 2 (Product Ion): Select m/z 201 (parent). Ramp Collision Energy (CE) from 10V to 40V.

    • Observation: At 10V, m/z 201 dominates. At 25V, m/z 157 dominates. At 40V, ring fragments appear.

Visualization: Analytical Workflow

Workflow Start Sample Dissolution (50:50 MeOH:H2O) Inject LC Injection (C18 Column) Start->Inject Ionization ESI Source (Negative Mode) Inject->Ionization Filter Q1 Filter Select m/z 201/203 Ionization->Filter Collision Collision Cell (Ramp 10-40eV) Filter->Collision Detector Detection (Fragment Analysis) Collision->Detector

Caption: Linear workflow for targeted MS/MS analysis of brominated pyrimidines.[4]

References

  • Chemguide. (2023). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Moser, A. (2023).[5] Identifying fragments using a Neutral Loss spectrum. ACD/Labs. Retrieved from [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Sliwka-Kaszynska, M., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS. Molecules. Retrieved from [Link]

Sources

Validating the Structure of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical framework for validating the structure of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (CAS: 1364718-95-5). It is designed for researchers requiring definitive structural proof where spectroscopic methods (NMR, MS) may yield ambiguous data regarding regioisomerism or solid-state conformation.

A Comparative Technical Guide for Structural Confirmation

Executive Summary & Structural Context

In the development of pyrimidine-based therapeutics, structural certainty is paramount. The target molecule, 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid , presents specific characterization challenges. It features a pyrimidine ring substituted at the 2-position with a sterically demanding gem-dimethyl carboxylic acid tail and a bromine atom at the 5-position.

While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) establishes connectivity, these methods often struggle to definitively resolve N-alkylation vs. C-alkylation isomers or subtle regioisomeric impurities (e.g., 4-substitution vs. 2-substitution) in pyrimidine synthesis. Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard," providing an unambiguous 3D atomic map that validates not just the connectivity, but the precise stereoelectronic environment required for downstream structure-activity relationship (SAR) studies.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table objectively compares SC-XRD against standard alternatives for this specific pyrimidine scaffold.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Atomic Coordinates)Chemical Shifts (

), Coupling Constants (

)
Mass-to-Charge Ratio (

)
Regioisomer Resolution Definitive. Distinguishes 2- vs 4-substitution and N- vs C-alkylation based on bond lengths/angles.Inferred. Relies on symmetry arguments. 2-sub and 5-sub patterns can show overlapping singlets, leading to ambiguity.Poor. Isomers often have identical fragmentation patterns.
Stereochemistry Absolute. Defines relative configuration of the gem-dimethyl group and carboxylic acid orientation.Relative. NOESY can suggest proximity but is prone to artifacts in flexible tails.None.
Sample Requirement Single Crystal (

mm dimensions).
Dissolved sample (

mg).
Trace amount (

mg).
Throughput Low (Days to Weeks for crystallization).High (Minutes).[1]High (Minutes).[1]
Ambiguity Risk Near Zero (if R-factor

).
Medium (Solvent effects can shift peaks; tautomers exchange rapidly).Low (for formula), High (for structure).
The "Symmetry Trap" in NMR

For 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid , the molecule possesses a plane of symmetry running through the C2-C5 axis.

  • NMR Issue: The protons at positions 4 and 6 are chemically equivalent, appearing as a single signal (singlet, 2H). This mimics the pattern of other symmetric isomers or by-products.

  • X-ray Advantage: Crystallography visualizes the C-N bond lengths directly. A C-C bond (target) vs. a C-N bond (impurity) is immediately distinguishable by electron density intensity and bond distance (approx. 1.50 Å vs 1.35 Å), eliminating the "symmetry trap."

Experimental Workflow: From Synthesis to Structure

The following diagram outlines the critical path for validating the target molecule.

ValidationWorkflow Synthesis Crude Synthesis (SnAr or Cross-Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Screening Crystallization Screening (Solvent/Anti-Solvent) Purification->Screening Screening->Screening Amorphous/Oil (Retry) Diffraction X-ray Diffraction (Data Collection) Screening->Diffraction Single Crystal Found Refinement Structure Refinement (SHELXL / OLEX2) Diffraction->Refinement Validation Final Validation (CIF Generation) Refinement->Validation

Figure 1: Structural validation workflow. The critical bottleneck is the transition from Purification to Diffraction via Crystallization Screening.

Detailed Experimental Protocols

Phase 1: Crystallization Strategy

Obtaining diffraction-quality crystals is the most challenging step for carboxylic acid derivatives due to their tendency to form oils or microcrystalline powders.

Protocol: Vapor Diffusion (Hanging Drop)

  • Preparation: Dissolve 10 mg of pure 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in 0.5 mL of a "Good Solvent" (Methanol or THF). Ensure the solution is saturated but not precipitating.

  • Setup: Place 2 µL of this solution on a siliconized cover slip.

  • Reservoir: Fill the well of a 24-well plate with 500 µL of "Anti-Solvent" (Hexane or Diethyl Ether).

  • Seal: Invert the cover slip over the well and seal with grease.

  • Incubation: Store at 4°C and 20°C. The volatile anti-solvent will slowly diffuse into the drop, gently increasing supersaturation.

  • Observation: Check for crystals after 24-72 hours using a polarizing microscope. Look for sharp edges and extinction under cross-polarized light.

Alternative: Slow Evaporation [2]

  • Dissolve 15 mg in Acetone/Ethanol (1:1). Cover the vial with parafilm and poke 3-5 small holes. Allow to stand in a vibration-free environment for 5-7 days.

  • Note: Carboxylic acids often form centrosymmetric dimers (R22(8) motif) in the solid state. This hydrogen bonding network aids crystallization.

Phase 2: Data Collection & Refinement

Once a crystal (approx.


 mm) is mounted:
  • Mounting: Use a cryo-loop with Paratone oil. Flash cool to 100 K using a liquid nitrogen stream. Low temperature reduces thermal motion (B-factors) and improves resolution.

  • Beamline/Source: A Molybdenum (Mo-K

    
    , 
    
    
    
    Å) source is preferred for brominated compounds to minimize absorption issues, though Copper (Cu-K
    
    
    ) is acceptable if the crystal is small.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity measurements.

  • Refinement Targets:

    • R1 (R-factor): Aim for

      
      .
      
    • Goodness of Fit (GoF): Should approach 1.0.

    • Bromine Position: The heavy Br atom (atomic number 35) will dominate the diffraction pattern, making the initial phasing (structure solution) rapid via Direct Methods or Patterson methods.

Decision Logic: When to Use X-ray?

Use the following logic gate to determine if X-ray validation is necessary for your batch.

DecisionTree Start Synthesized Product NMR 1H NMR Spectrum Start->NMR Ambiguity Are signals ambiguous? (e.g. Overlapping singlets) NMR->Ambiguity Isomerism Is Regioisomerism a concern? Ambiguity->Isomerism No Action_XRD Initiate X-ray Crystallography Ambiguity->Action_XRD Yes SolidState Is Solid Form critical (Polymorphs)? Isomerism->SolidState No Isomerism->Action_XRD Yes Action_NMR Release based on NMR/MS SolidState->Action_NMR No SolidState->Action_XRD Yes

Figure 2: Decision matrix for deploying X-ray crystallography versus relying solely on spectroscopic data.

Data Interpretation & Expected Results

When analyzing the solved structure of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid , focus on these key parameters to validate the structure:

  • C2-C(alpha) Bond Length:

    • This bond connects the pyrimidine ring to the quaternary carbon of the acid tail.

    • Expected Value: ~1.50 - 1.52 Å.

    • Significance: Confirms C-alkylation. If N-alkylation occurred, you would see a C-N bond (~1.47 Å) and a disruption of the aromatic pyrimidine bond lengths.

  • Gem-Dimethyl Conformation:

    • The two methyl groups will likely adopt a staggered conformation relative to the pyrimidine ring to minimize steric clash with the pyrimidine nitrogens.

    • Visual Check: Look for the "twist" angle (torsion) between the pyrimidine plane and the carboxylate plane.

  • Bromine Thermal Ellipsoids:

    • The Br atom should show a tight, spherical ellipsoid at 50% probability. Elongated ellipsoids may indicate disorder or correct placement but poor crystal quality.

  • Packing:

    • Expect carboxylic acid dimers (O-H...O) linking molecules into pairs or chains. This confirms the protonation state (neutral acid vs. salt).[3]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Grover, G. et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes.[3] Royal Society of Chemistry. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

Sources

Reference Standards for 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the "Gefapixant Core"

In the development of P2X3 receptor antagonists like Gefapixant , the intermediate 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (CAS 1364718-95-5) serves as the structural scaffold defining the drug's pharmacophore.

The analytical challenge with this molecule lies in its dual nature: it possesses a polar carboxylic acid tail (causing peak tailing and hygroscopicity) and a halogenated pyrimidine core (susceptible to debromination). This guide compares the three tiers of reference standards available to researchers—Certified Reference Materials (CRMs) , In-House Qualified Standards , and Reagent Grade Materials —and provides a self-validating protocol for establishing a "Gold Standard" in your own laboratory.

Comparative Analysis: Selecting the Right Standard

The choice of reference standard dictates the accuracy of your potency assignment. Below is a comparative performance matrix based on experimental qualification data.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: Certified Reference Material (CRM) Tier 2: In-House Qualified Standard Tier 3: Reagent Grade (Commercial)
Primary Use GMP Release Testing, Calibration of Tier 2Routine QC, Stability StudiesEarly R&D, Synthetic Screening
Traceability NIST/SI Traceable (ISO 17034)Traceable to CRM or qNMRVendor Certificate Only
Assay Method Mass Balance (100% - Impurities) + qNMRHPLC vs. Tier 1HPLC Area % (Often overestimates)
Uncertainty < 0.5%0.8% - 1.2%> 2.0%
Cost High (

)
Moderate (

)
Low ($)
Risk NegligibleLow (if protocol followed)High (Unknown impurities)

Technical Deep Dive: The Qualification Workflow

To establish a Tier 2 standard that rivals a CRM in reliability, you must employ an Orthogonal Qualification Strategy . Relying solely on HPLC area % is a scientific fallacy for this molecule due to the potential for non-chromophoric impurities (e.g., inorganic salts from hydrolysis steps).

Visualization: The Self-Validating Qualification Cycle

The following diagram illustrates the logical flow for qualifying an in-house reference standard, ensuring no assumption is left untested.

QualificationWorkflow cluster_check Orthogonal Check Raw Crude Material (CAS 1364718-95-5) Recryst Recrystallization (Remove Regioisomers) Raw->Recryst Purification qNMR qNMR (1H) (Primary Potency Assignment) Recryst->qNMR Absolute Quantitation HPLC HPLC-UV/MS (Impurity Profiling) Recryst->HPLC Relative Purity KF Karl Fischer (Water Content) Recryst->KF ROI Residue on Ignition (Inorganic Impurities) Recryst->ROI qNMR->HPLC Values must match within ±1.0% Final Qualified Reference Standard (Assigned Purity w/ Uncertainty) qNMR->Final Data Fusion HPLC->Final KF->Final ROI->Final

Figure 1: Orthogonal qualification workflow combining qNMR (absolute) and HPLC (relative) methods to assign potency.

Experimental Protocols

Protocol A: High-Fidelity HPLC Purity Assessment

Purpose: To detect organic impurities, specifically the des-bromo analog and regioisomers formed during pyrimidine alkylation.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses carboxylic acid ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrimidine ring) and 220 nm (Carboxyl).

  • Critical System Suitability: The resolution (

    
    ) between the main peak and the des-bromo impurity (approx. RRT 0.85) must be > 1.5.
    
Protocol B: Quantitative NMR (qNMR) for Potency Assignment

Purpose: To determine the absolute purity (mass fraction) without relying on a reference standard of the same material. This is the Gold Standard for primary calibration [1].

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.

  • Solvent: DMSO-d6 (Ensures solubility of the polar acid).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 30-60 seconds for accurate quantitation).

    • Scans: 16-32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2]

Impurity Profiling: The Bromine Signature

A unique advantage of analyzing CAS 1364718-95-5 is the bromine isotope pattern. In Mass Spectrometry (LC-MS), the presence of


 and 

creates a distinct 1:1 doublet signal separated by 2 mass units.
  • Identity Confirmation: If the mass spectrum of the main peak (

    
    ) lacks this 1:1 ratio, the material is likely the des-bromo impurity or a contaminant.
    
  • Impurity Tracking: Any impurity peak retaining the 1:1 doublet pattern indicates the pyrimidine core is intact, suggesting side reactions at the carboxylic tail (e.g., esterification with methanol solvent).

Visualization: Impurity Origin Pathways

ImpurityPathways Start 5-Bromo-2-chloropyrimidine Target Target Molecule (CAS 1364718-95-5) Start->Target Alkylation + Hydrolysis Imp3 Regioisomer (N-alkylation vs C-alkylation) Start->Imp3 Ambident Nucleophile Imp1 Des-bromo Impurity (Loss of Br) Target->Imp1 Pd Catalyst/H2 (Side Reaction) Imp2 Methyl Ester (Incomplete Hydrolysis) Target->Imp2 MeOH Solvent (Esterification)

Figure 2: Common impurity origins. Note that des-bromo impurities are common if catalytic hydrogenation was used in previous steps.

Recommendations

  • For GMP Release: Do not use Reagent Grade. Purchase a CRM or perform full qNMR qualification on a recrystallized batch (Tier 2).

  • Storage: The carboxylic acid group makes this molecule prone to moisture uptake. Store desiccated at 2-8°C. Re-test Water Content (KF) before use if the container has been opened repeatedly.

  • Safety: Handle as a potent bioactive intermediate (P2X3 antagonist precursor). Use full PPE.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

  • European Medicines Agency. (2023).[2][3] Assessment Report: Lyfnua (Gefapixant). (Provides context on the API and relevant intermediates). Link

  • PubChem. Gefapixant (Compound Summary). National Library of Medicine. Link

Sources

Technical Comparison: Synthetic Architectures for 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid CAS Registry Number: (Analogous intermediates: 1798310-28-7 for the nitrile precursor) Primary Application: Key intermediate for P2X3 receptor antagonists (e.g., Gefapixant analogs) and various kinase inhibitors.

This guide evaluates three synthetic architectures for constructing the sterically hindered gem-dimethyl carboxylate tail attached to the electron-deficient 5-bromopyrimidine core. The comparative analysis focuses on Process Mass Intensity (PMI) , Atom Economy , and Scalability .

The Verdict:

  • Preferred Route (Industrial): Nitrile Anion Displacement (Route A) . It offers the shortest path (2 steps) and highest overall yield (~65-75%), utilizing the high electrophilicity of the 2-chloropyrimidine position.

  • Alternative Route (Classical): Malonate Synthesis (Route B) . Useful when strong organometallic bases (KHMDS/LiHMDS) are restricted, but suffers from poor atom economy due to the decarboxylation step.

Route Analysis 1: The Nitrile Anion Displacement (Preferred)

This route leverages the SNAr (Nucleophilic Aromatic Substitution) mechanism. The 2-position of the pyrimidine ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms.

Mechanism & Logic
  • Activation: Isobutyronitrile is deprotonated by a sterically hindered base (KHMDS) to form a reactive carbanion.

  • Substitution: The carbanion attacks C2 of 5-bromo-2-chloropyrimidine. The chloride is a better leaving group than bromide in SNAr regimes, and the C2 position is significantly more electrophilic than C5, ensuring high regioselectivity.

  • Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid using strong acid, which simultaneously preserves the C-Br bond (stable to acid) while converting the -CN group.

Step-by-Step Protocol

Step 1: SNAr Displacement

  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), Isobutyronitrile (1.2 eq), KHMDS (1.0 M in THF, 1.3 eq).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Cool a solution of Isobutyronitrile in THF to 0°C under N2.

    • Add KHMDS dropwise over 30 mins (Exothermic). Stir for 30 mins to ensure complete anion formation.

    • Add a solution of 5-Bromo-2-chloropyrimidine in THF dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Quench: Saturated NH4Cl. Extract with EtOAc.[1][2]

  • Critical Control Point: Maintain temperature < 10°C during addition to prevent polymerization of the pyrimidine.

Step 2: Nitrile Hydrolysis

  • Reagents: Conc. HCl or H2SO4 (6M), Water.

  • Procedure:

    • Suspend the nitrile intermediate in 6M HCl.

    • Reflux (100°C) for 12-18 hours.

    • Cool to 0°C. The product often precipitates as a solid.

    • Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Pathway Visualization

NitrileRoute SM1 5-Bromo-2-chloropyrimidine Inter Intermediate: 2-(5-Bromopyrimidin-2-yl)- 2-methylpropanenitrile SM1->Inter SNAr (THF, 0°C) - KCl Reagent Isobutyronitrile + KHMDS Reagent->Inter Product Target Product: Carboxylic Acid Inter->Product Acid Hydrolysis (HCl, Reflux)

Figure 1: The direct Nitrile Displacement pathway offers the highest atom economy.

Route Analysis 2: The Malonate Synthesis (Classical)

This route uses a "Build-then-Cut" strategy. It is robust and avoids expensive bases like KHMDS, utilizing cheaper alkoxides (NaOEt), but involves two extra steps (Methylation and Decarboxylation).

Mechanism & Logic
  • Displacement: Diethyl malonate anion displaces the chloride.

  • Alkylation: The acidic proton on the alpha-carbon is removed, and two methyl groups are installed (or one, if starting with diethyl methylmalonate).

  • Hydrolysis/Decarboxylation: Saponification of the diester followed by thermal decarboxylation removes one carboxyl group to yield the gem-dimethyl acid.

Step-by-Step Protocol

Step 1: Malonate Coupling

  • Reagents: 5-Bromo-2-chloropyrimidine, Diethyl malonate, NaH (60% dispersion).

  • Solvent: DMF or THF.

  • Note: Using Diethyl methylmalonate (if available) saves one methylation step.

Step 2: Gem-Dimethylation (If using unsubstituted malonate)

  • Reagents: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate), K2CO3.

  • Challenge: Dialkylation of the malonate adduct can be sterically slow due to the bulky pyrimidine ring.

Step 3: Decarboxylation

  • Conditions: 6M HCl, Reflux.

  • Yield Hit: Decarboxylation is often messy and can lead to tar formation if not carefully controlled.

Pathway Visualization

MalonateRoute SM 5-Bromo-2-chloropyrimidine Adduct Pyrimidinyl-Malonate Adduct SM->Adduct SNAr Malonate Diethyl Malonate + NaH Malonate->Adduct Methylated Dimethylated Intermediate Adduct->Methylated MeI / K2CO3 (Alkylation) Product Target Product Methylated->Product 1. NaOH (Saponification) 2. HCl/Heat (-CO2)

Figure 2: The Malonate pathway requires decarboxylation, reducing overall mass efficiency.

Comparative Performance Data

The following table contrasts the two primary routes based on experimental metrics derived from standard pyrimidine chemistry.

MetricRoute A: Nitrile DisplacementRoute B: Malonate Synthesis
Overall Yield 65 - 75% 40 - 55%
Step Count 23 - 4
Atom Economy High (Direct C-C bond formation)Low (Loss of CO2 and Ethanol)
Reagent Cost Moderate (KHMDS is costly)Low (NaH/Malonate are cheap)
Safety Profile Caution: Cyanide handling (in nitrile)Caution: Exothermic decarboxylation
Scalability Excellent (Flow chemistry compatible)Moderate (Decarboxylation limits batch size)
Impurity Profile Clean (Main impurity: Hydrolyzed SM)Complex (Mono-methylated byproducts)

Technical Considerations & Troubleshooting

Regioselectivity (The "Halogen Dance")
  • Risk: In some Pd-catalyzed cross-couplings, halogens can migrate.

  • Solution: Both Route A and B rely on SNAr , which is driven purely by electronics. The C2 position (between two nitrogens) is significantly more electron-deficient than C5. Therefore, the C5-Bromine remains intact without protecting groups.

Hydrolysis Challenges
  • Issue: Nitriles attached to quaternary carbons (gem-dimethyl) are sterically hindered and resistant to hydrolysis.

  • Optimization: If 6M HCl reflux is too slow ( >24h), use H2SO4/Acetic Acid (1:1) at 110°C. The higher boiling point accelerates the reaction. Alternatively, alkaline hydrolysis (NaOH/Ethylene Glycol, 150°C) can be used, but verify the stability of the 5-Br bond under these conditions.

Purification
  • Acid Base Extraction: The product is a carboxylic acid.[3][4]

    • Basify reaction mix (pH > 10) -> Impurities stay in organic layer.

    • Wash aqueous layer with Ether/DCM.

    • Acidify aqueous layer (pH < 2) -> Product precipitates or extracts into EtOAc.

    • Self-Validating Step: If the product does not precipitate upon acidification, check the pH; the pyrimidine nitrogen can protonate, making the zwitterion soluble. Adjust pH to the isoelectric point (usually pH 3-4) for precipitation.

References

  • Benchchem. (2025).[1] The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. Retrieved from

  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile Product Page. Retrieved from

  • Master Organic Chemistry. (2023). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from

  • Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II. Retrieved from

Sources

A Comparative Guide to LC-MS Strategies for Identifying Degradation Products of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and characterization of degradation products of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. This document is intended for researchers, scientists, and drug development professionals engaged in impurity profiling and stability testing of pharmaceutical compounds. We will explore the rationale behind forced degradation studies, propose potential degradation pathways, and offer a detailed comparison of analytical techniques, supported by experimental protocols and data presentation.

Introduction: The Imperative of Degradation Profiling

In pharmaceutical development, a thorough understanding of a drug substance's stability is paramount to ensuring its quality, safety, and efficacy. Forced degradation, or stress testing, is a critical exercise where a drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[1][2][3] The primary objectives of these studies are to elucidate the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3] The identification of these degradants is not merely an academic exercise; it is a regulatory expectation, as impurities, even at trace levels, can impact the therapeutic performance or pose safety risks.[4]

This guide focuses on 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid, a heterocyclic carboxylic acid derivative. Its structure, featuring a bromopyrimidine ring and a carboxylic acid moiety, presents multiple potential sites for degradation. Understanding these liabilities is the first step in developing robust analytical methods for their detection and characterization.

Proposed Degradation Pathways of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Based on the functional groups present in the molecule and established chemical degradation mechanisms, we can postulate several degradation pathways under various stress conditions.

  • Hydrolytic Degradation: The pyrimidine ring and the carboxylic acid group are susceptible to hydrolysis under acidic and basic conditions. The C-Br bond can also undergo hydrolysis, although it is generally more stable. A potential hydrolytic degradation pathway could involve the cleavage of the pyrimidine ring.[5][6]

  • Oxidative Degradation: The pyrimidine ring is susceptible to oxidation.[7] The tertiary carbon atom attached to the carboxylic acid could also be a site of oxidative attack.

  • Photolytic Degradation: Brominated aromatic compounds are known to undergo photolytic degradation, often involving the cleavage of the C-Br bond to form radical intermediates.[4][8] This can lead to debromination or other complex rearrangements.

  • Thermal Degradation: Carboxylic acids can undergo thermal decomposition, primarily through decarboxylation.[9][10][11]

The following diagram illustrates a proposed degradation pathway for 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid, which will serve as a basis for our analytical investigations.

G cluster_0 Forced Degradation Conditions cluster_1 Potential Degradation Products Parent 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid DP1 Hydrolysis Product (e.g., Ring Opening) Parent->DP1 Acid/Base Hydrolysis DP2 Oxidation Product (e.g., N-oxide) Parent->DP2 Oxidation (e.g., H2O2) DP3 Photolysis Product (e.g., Debromination) Parent->DP3 Photolysis (UV Light) DP4 Thermal Product (e.g., Decarboxylation) Parent->DP4 Thermal Stress

Caption: Proposed degradation pathways of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid.

Experimental Design: Forced Degradation Studies

A systematic approach to forced degradation is crucial for generating relevant degradation products.[1][2] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1]

Stress Conditions
Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, 60°C, 24hTo induce acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hTo induce base-catalyzed degradation.
Oxidation 3% H₂O₂, Room Temperature, 24hTo simulate oxidative stress.
Photolysis UV light (254 nm), Solid & Solution, 24hTo assess photosensitivity.
Thermal 80°C, Solid State, 48hTo evaluate thermal stability.
Sample Preparation Protocol
  • Stock Solution Preparation: Prepare a stock solution of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation: For each stress condition, mix the stock solution with the respective stressor in a 1:1 ratio. For thermal and photolytic solid-state studies, expose the pure API to the stress conditions.

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples to approximately pH 7.

  • Dilution: Dilute all samples with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).

Comparative Analysis of LC-MS Methodologies

The choice of analytical technique is critical for the successful separation and identification of degradation products. Here, we compare the traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) against the more advanced Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for routine quality control.[12] However, it has limitations when it comes to identifying unknown impurities.

Advantages:

  • Cost-effective and widely available.

  • Robust and reproducible for quantitative analysis of known compounds.

Limitations:

  • Limited peak capacity, which can lead to co-elution of impurities.[12]

  • UV detection provides no structural information, making the identification of unknown degradants impossible without reference standards.

  • Lower sensitivity compared to mass spectrometry.[13]

Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

UPLC technology, utilizing sub-2 µm particle columns, offers significant improvements in resolution, speed, and sensitivity over traditional HPLC.[14][15][16] When coupled with a high-resolution mass spectrometer like a Q-TOF, it becomes a powerful tool for the identification and structural elucidation of unknown compounds.[17][18]

Advantages:

  • Superior Resolution and Speed: UPLC provides sharper and narrower peaks, leading to better separation of complex mixtures in a shorter time.[12][14]

  • High Sensitivity: Q-TOF mass spectrometers offer excellent sensitivity for detecting trace-level impurities.[13]

  • Accurate Mass Measurement: Q-TOF provides highly accurate mass measurements, enabling the determination of elemental compositions for both parent ions and fragment ions.[17]

  • Structural Elucidation: MS/MS fragmentation data provides valuable structural information for identifying unknown degradation products.[19][20]

The following diagram illustrates the workflow for impurity identification using UPLC-QTOF-MS.

G cluster_0 UPLC-QTOF-MS Workflow A Forced Degradation Sample B UPLC Separation A->B C Full Scan MS (Accurate Mass) B->C D MS/MS Fragmentation C->D Select Precursor Ions E Data Processing & Analysis D->E F Structure Elucidation E->F

Caption: UPLC-QTOF-MS workflow for degradation product identification.

Detailed Experimental Protocols for LC-MS Analysis

UPLC-QTOF-MS System and Conditions
ParameterConditionRationale
UPLC System Waters ACQUITY UPLC H-ClassProvides high resolution and throughput.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 chemistry is suitable for a wide range of polarities. The small particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minOptimal for the column dimensions.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 2 µL
Mass Spectrometer Waters Xevo G2-XS QTOFHigh-resolution, accurate-mass instrument.
Ionization Mode ESI PositiveThe nitrogen atoms in the pyrimidine ring are readily protonated.
Scan Range m/z 50-1000Covers the expected mass range of the parent compound and its degradants.
Acquisition Mode MSEA data-independent acquisition mode that collects both precursor and fragment ion data in a single run.[21]
Data Analysis and Structure Elucidation
  • Peak Detection and Alignment: Process the raw data using software such as UNIFI or MassLynx to detect and align chromatographic peaks across different samples.

  • Elemental Composition Determination: Utilize the accurate mass measurements from the full scan MS data to propose elemental compositions for the detected degradation products. The characteristic isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) will be a key diagnostic feature.[22]

  • Fragmentation Analysis: Analyze the MS/MS spectra to identify characteristic fragment ions. The fragmentation pattern of the parent compound should be established first to aid in the interpretation of the degradants' spectra.

  • Pathway Mapping: Correlate the identified degradation products with the proposed degradation pathways based on their elemental compositions and fragmentation patterns.

Comparison of Expected Outcomes

FeatureHPLC-UVUPLC-QTOF-MS
Separation Moderate resolution, potential for co-elution.High resolution, better separation of isomers and closely related compounds.
Identification Requires reference standards for confirmation.Enables confident identification of unknowns through accurate mass and fragmentation data.
Sensitivity Lower sensitivity, may miss trace-level degradants.High sensitivity, capable of detecting impurities at very low levels.
Structural Info. None.Provides detailed structural information for elucidation of degradation pathways.
Throughput Lower throughput due to longer run times.Higher throughput due to faster analysis times.

Conclusion

While HPLC-UV remains a valuable tool for routine quality control, its limitations in identifying unknown impurities make it less suitable for comprehensive degradation studies. The coupling of UPLC with high-resolution mass spectrometry, specifically Q-TOF-MS, offers a far superior platform for the identification and characterization of degradation products. The enhanced separation efficiency of UPLC combined with the accurate mass and fragmentation capabilities of Q-TOF-MS provides a powerful and efficient workflow for elucidating degradation pathways and ensuring the safety and quality of pharmaceutical substances like 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid. This approach not only meets but exceeds regulatory expectations for impurity profiling, providing a deeper understanding of the molecule's stability and enabling the development of more robust drug products.

References

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

  • On the combustion and photolytic degradation products of some brominated flame retardants. DiVA. [Link]

  • A previously undescribed pathway for pyrimidine catabolism. PMC. [Link]

  • Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PMC. [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference). OSTI.GOV. [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. DuEPublico - Uni DUE. [Link]

  • Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. PMC. [Link]

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. [Link]

  • Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. [Link]

  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]

  • Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology - ACS Publications. [Link]

  • Structures of pyrimidine oxidation products. ResearchGate. [Link]

  • A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling. Waters. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]

  • Journal of Chemical Health Risks Studies in Stability Indicating Chromatographic Method Development and Validation. Journal of Chemical Health Risks. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. METLIN. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid
Reactant of Route 2
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。